(Z)-Oleyloxyethyl phosphorylcholine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(Z)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLMVGGTFDUQHL-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Z)-Oleyloxyethyl Phosphorylcholine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of (Z)-Oleyloxyethyl phosphorylcholine, a potent inhibitor of phospholipase A2 (PLA2). This document details a representative synthetic protocol, methods for characterization, and relevant physicochemical and biological data.
Introduction
This compound, also known as 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycero-3-phosphorylcholine, is a synthetic ether-linked phospholipid. Its structure, featuring an oleyl group linked via an ether bond at the sn-1 position and a phosphorylcholine headgroup, makes it a stable analog of natural phospholipids and a valuable tool for studying lipid signaling pathways. A primary area of interest is its inhibitory activity against phospholipase A2 (PLA2), an enzyme family crucial in the inflammatory cascade through the liberation of arachidonic acid from membrane phospholipids.[1] Inhibition of PLA2 is a key strategy in the development of anti-inflammatory therapeutics.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in Table 1.
Table 1: Physicochemical and Biological Data for this compound
| Property | Value | Reference |
| Chemical Formula | C25H52NO5P | [2] |
| Molecular Weight | 477.7 g/mol | [2] |
| CAS Number | 84601-19-4 | [2] |
| Appearance | Solution in ethanol | [2] |
| Solubility | DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 25 mg/ml | [2] |
| Storage Temperature | -20°C | [2] |
| Biological Activity | Inhibitor of porcine pancreatic PLA2 | [2] |
| IC50 | 6.2 µM | [2] |
Synthesis of this compound
Representative Synthetic Workflow
The synthesis of this compound can be envisioned through a convergent route, starting from a protected glycerol derivative and oleyl alcohol. The key steps involve the formation of the ether linkage, introduction of the ethyl group, and finally, the addition of the phosphorylcholine headgroup.
Caption: A representative workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-O-(9Z-octadecenyl)-sn-glycerol
-
Preparation of Oleyl Mesylate: To a solution of (Z)-octadec-9-en-1-ol (oleyl alcohol) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., argon), add triethylamine (1.2 equivalents). Methanesulfonyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield oleyl mesylate.
-
Ether Synthesis: To a suspension of sodium hydride (1.5 equivalents) in anhydrous dimethylformamide (DMF), add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal, 1.0 equivalent) dropwise at 0°C. The mixture is stirred for 30 minutes at room temperature. A solution of oleyl mesylate (1.2 equivalents) in anhydrous DMF is then added, and the reaction mixture is heated to 80°C for 12 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 1-O-(9Z-octadecenyl)-2,3-O-isopropylidene-sn-glycerol, is purified by column chromatography on silica gel.
-
Deprotection: The purified product from the previous step is dissolved in a mixture of methanol and 1 M hydrochloric acid (9:1 v/v) and stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual water. The resulting 1-O-(9Z-octadecenyl)-sn-glycerol is purified by column chromatography.
Step 2: Synthesis of 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycerol
-
To a solution of 1-O-(9Z-octadecenyl)-sn-glycerol (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) portion-wise at 0°C. The mixture is stirred for 30 minutes at room temperature.
-
Ethyl iodide (1.5 equivalents) is then added, and the reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycerol.
Step 3: Synthesis of this compound
-
Phosphorylation: To a solution of 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycerol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0°C, add 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.2 equivalents) dropwise. The reaction is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in anhydrous acetonitrile.
-
Anhydrous trimethylamine is bubbled through the solution at 0°C for 10 minutes, and the reaction vessel is sealed and heated at 60°C for 24 hours.
-
After cooling, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a gradient of chloroform/methanol/water to yield this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the chemical structure of the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Oleyl Chain | ||
| CH3 | ~0.88 (t) | ~14.1 |
| (CH2)n | ~1.2-1.4 (m) | ~22.7-31.9 |
| CH=CH | ~5.34 (m) | ~129.8, 130.0 |
| Glycerol Backbone | ||
| sn-1 CH2O | ~3.4-3.6 (m) | ~71.8 |
| sn-2 CHO | ~3.5-3.7 (m) | ~70.5 |
| sn-3 CH2OP | ~3.8-4.0 (m) | ~66.5 |
| Ethyl Group | ||
| OCH2CH3 | ~3.5 (q) | ~66.0 |
| OCH2CH3 | ~1.1 (t) | ~15.8 |
| Phosphorylcholine | ||
| POCH2CH2N | ~4.2-4.3 (m) | ~59.3 |
| POCH2CH2N | ~3.6-3.7 (m) | ~66.2 |
| N(CH3)3 | ~3.2 (s) | ~54.2 |
Note: Expected chemical shifts are approximate and may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the synthesized compound.
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Fragment Ions (m/z) and Interpretation |
| ESI+ | 478.3 [M+H]⁺ | 184.1 (Phosphocholine headgroup), Loss of trimethylamine (M-59), Loss of the oleyl chain |
| 500.3 [M+Na]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized to assess the purity of the final compound.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer |
| Expected Retention Time | Dependent on the specific gradient and column used, but expected to be in the later-eluting region due to the long alkyl chain. |
Mechanism of Action: Inhibition of Phospholipase A2
This compound acts as a competitive inhibitor of phospholipase A2. The ether linkage at the sn-1 position and the ethyl group at the sn-2 position make the molecule resistant to hydrolysis by PLA2, which typically cleaves the ester bond at the sn-2 position of phospholipids. By binding to the active site of PLA2, it prevents the binding and hydrolysis of natural phospholipid substrates, thereby inhibiting the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids.
Phospholipase A2 Signaling Pathway
The following diagram illustrates the central role of PLA2 in the inflammatory signaling cascade and the point of inhibition by this compound.
Caption: The role of PLA2 in inflammation and its inhibition by this compound.
Conclusion
This compound is a valuable research tool for investigating lipid signaling and a potential lead compound in the development of anti-inflammatory drugs. This guide provides a comprehensive overview of its synthesis and characterization, offering a foundation for researchers and drug development professionals working in this area. The provided protocols and data serve as a starting point for the successful synthesis, purification, and analysis of this potent PLA2 inhibitor.
References
An In-depth Technical Guide to the Physicochemical Properties of (Z)-Oleyloxyethyl Phosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Oleyloxyethyl phosphorylcholine is a synthetic ether lipid analog of lysophosphatidylcholine, notable for its role as a potent inhibitor of phospholipase A2 (PLA2) enzymes.[1][2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development, lipid research, and cellular signaling studies. This document details the compound's structural and physical characteristics, solubility, and its critical function as a PLA2 inhibitor. Experimental protocols for the characterization of such lipids are also provided to facilitate further investigation.
Core Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological and experimental systems.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₅₂NO₅P | [2] |
| Molecular Weight | 477.7 g/mol | [2] |
| CAS Number | 84601-19-4 | [1] |
| Appearance | Not explicitly stated, likely a white solid or viscous oil | - |
| Purity | ≥98% (commercially available) | [2] |
| Solubility | Soluble in ethanol, methanol, and chloroform. Limited solubility in aqueous solutions. | - |
| IC₅₀ for PLA₂ | 6.2 µM (porcine pancreatic PLA₂) | [1] |
Table 1: Core Physicochemical Properties of this compound
Aggregation and Micellar Properties
For comparison, the CMC of 1-oleoyl-2-lyso-sn-glycero-3-phosphatidic acid in water at 25°C is 0.346 mM.[3] Given the structural similarities, it is anticipated that this compound would exhibit a CMC in a similar range. The oleyl chain and the phosphorylcholine headgroup are key determinants of its self-assembly properties.
Thermotropic Phase Behavior
The phase transition temperature (Tm) is the temperature at which a lipid transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. This property is vital for understanding membrane fluidity and the partitioning of molecules into lipid bilayers.
Specific differential scanning calorimetry (DSC) data for this compound is not currently available. However, studies on similar phosphocholines demonstrate that the length and saturation of the acyl chain significantly influence the Tm.[4] The presence of the cis double bond in the oleyl chain of this compound is expected to lower its phase transition temperature compared to a saturated analog, contributing to a more fluid state at physiological temperatures.
Role as a Phospholipase A₂ (PLA₂) Inhibitor
This compound is a recognized inhibitor of secreted phospholipase A₂ (sPLA₂), an enzyme family that plays a critical role in inflammatory processes by catalyzing the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids.[1][5] These products are precursors to potent inflammatory mediators such as prostaglandins and leukotrienes.[6]
The inhibitory mechanism of this compound is believed to involve its structural mimicry of the natural substrate of PLA₂, allowing it to bind to the active site of the enzyme without being hydrolyzed. This competitive inhibition prevents the breakdown of cellular phospholipids and the subsequent inflammatory cascade.
Signaling Pathway of PLA₂ Inhibition
The inhibition of PLA₂ by this compound interrupts a key step in the inflammatory signaling pathway. A simplified representation of this pathway and the point of inhibition is depicted below.
Caption: PLA₂ Inhibition Pathway.
Experimental Protocols
The following sections outline generalized experimental protocols that can be adapted for the characterization of this compound.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using various techniques, including fluorescence spectroscopy, surface tensiometry, and isothermal titration calorimetry. A common method involves the use of a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Protocol: CMC Determination by Fluorescence Spectroscopy
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a concentration well above the expected CMC.
-
Prepare a stock solution of pyrene in the same solvent.
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution from the stock solution.
-
Add a small, constant aliquot of the pyrene stock solution to each lipid solution to achieve a final pyrene concentration in the micromolar range.
-
Incubate the samples to allow for equilibration.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Excite the pyrene at approximately 335 nm and record the emission spectrum from 350 to 450 nm.
-
Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃).
-
-
Data Analysis:
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
Caption: CMC Determination Workflow.
Characterization of Thermotropic Phase Behavior
Differential Scanning Calorimetry (DSC) is the primary technique used to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).
Protocol: DSC Analysis
-
Sample Preparation:
-
Accurately weigh a small amount of this compound into a DSC pan.
-
Hydrate the lipid with a known volume of buffer to form a lipid dispersion.
-
Seal the DSC pan hermetically.
-
-
DSC Measurement:
-
Place the sample pan and a reference pan (containing only buffer) into the DSC instrument.
-
Equilibrate the system at a temperature below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1-5 °C/min) over a range that encompasses the phase transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The phase transition will appear as an endothermic peak in the DSC thermogram.
-
The Tm is the temperature at the peak maximum.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.
-
Phospholipase A₂ Inhibition Assay
The inhibitory activity of this compound against PLA₂ can be quantified using a variety of assay formats, including radiometric, fluorescent, or colorimetric methods.
Protocol: PLA₂ Inhibition Assay (Generic)
-
Reagent Preparation:
-
Prepare a solution of the PLA₂ enzyme in a suitable assay buffer.
-
Prepare a solution of the fluorescently labeled phospholipid substrate.
-
Prepare a series of dilutions of this compound.
-
-
Assay Procedure:
-
In a microplate, add the PLA₂ enzyme to wells containing either the inhibitor at various concentrations or a vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the phospholipid substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by PLA₂.
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Caption: PLA₂ Inhibition Assay Workflow.
Conclusion
This compound is a valuable tool for studying the role of PLA₂ in cellular signaling and inflammation. While specific quantitative data for some of its physicochemical properties remain to be fully elucidated in publicly accessible literature, its known characteristics as a potent PLA₂ inhibitor make it a compound of significant interest. The experimental protocols provided in this guide offer a framework for researchers to further investigate its properties and potential therapeutic applications. Further studies are warranted to fully characterize its aggregation behavior and thermotropic properties to gain a more complete understanding of its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A differential scanning calorimetry study of phosphocholines mixed with paclitaxel and its bromoacylated taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
(Z)-Oleyloxyethyl Phosphorylcholine: A Technical Guide to its Role in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Oleyloxyethyl phosphorylcholine is a synthetic ether lipid analog of lysophosphatidylcholine that has been identified as a potent inhibitor of phospholipase A2 (PLA2). Its primary role in inflammation research stems from this inhibitory activity, which blocks the initial step in the arachidonic acid cascade, a critical pathway in the generation of pro-inflammatory mediators. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic implications, and detailed experimental protocols for its study. While specific in vivo and extensive in vitro data for this compound in inflammatory models are limited, this guide extrapolates its function based on its well-established role as a PLA2 inhibitor.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key enzymatic family involved in the inflammatory process is phospholipase A2 (PLA2). These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce a variety of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.
This compound has emerged as a valuable research tool for studying the role of PLA2 in inflammation. By inhibiting PLA2, it allows for the investigation of the downstream consequences of blocking the arachidonic acid cascade. This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to incorporate this compound into their inflammation studies.
Mechanism of Action: Inhibition of Phospholipase A2
The principal mechanism by which this compound exerts its anti-inflammatory potential is through the direct inhibition of phospholipase A2 (PLA2). Specifically, it has been characterized as an inhibitor of secreted PLA2 (sPLA2).[1]
The Arachidonic Acid Cascade
The inhibition of PLA2 by this compound directly impacts the arachidonic acid cascade, a central pathway in inflammation.
References
An In-depth Technical Guide on the Biological Activity of (Z)-Oleyloxyethyl Phosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Oleyloxyethyl phosphorylcholine is a synthetic compound recognized for its inhibitory activity against secreted phospholipase A2 (sPLA2) enzymes. sPLA2s are key players in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By targeting sPLA2, this compound presents a promising avenue for the investigation and potential treatment of various inflammatory diseases. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its mechanism of action, effects on cellular signaling, and detailed experimental protocols for its study.
Core Biological Activity: sPLA2 Inhibition
The primary established biological activity of this compound is the inhibition of secreted phospholipase A2 (sPLA2).[1][2] This inhibition is crucial as sPLA2 is deeply involved in the biosynthesis of pro-inflammatory lipid mediators.[1][2]
Quantitative Data on sPLA2 Inhibition
The inhibitory potency of this compound against sPLA2 has been quantified, providing a key metric for its biological efficacy.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Porcine Pancreatic PLA2 | 6.2 µM | --INVALID-LINK-- |
Mechanism of Action and Downstream Signaling Pathways
The inhibition of sPLA2 by this compound initiates a cascade of downstream effects by blocking the release of arachidonic acid from membrane phospholipids. This interruption of the arachidonic acid cascade is central to its anti-inflammatory properties.
Inhibition of Arachidonic Acid Release
By inhibiting sPLA2, this compound directly prevents the liberation of arachidonic acid, a rate-limiting step in the production of eicosanoids. This mechanism has been shown to be the biochemical basis for the anti-inflammatory action of other compounds that target this pathway.[3][4]
Modulation of Pro-Inflammatory Signaling Pathways
The reduction in arachidonic acid and its metabolites is expected to impact major inflammatory signaling pathways. While direct studies on this compound are limited, the known consequences of sPLA2 inhibition suggest modulation of the following pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade, which involves key proteins like ERK, JNK, and p38, is a crucial regulator of cellular processes including inflammation and apoptosis.[3][5][6] Lipids and their metabolites can significantly influence this pathway.[5][6] Inhibition of sPLA2 can lead to the downregulation of MAPK activation, thereby reducing the inflammatory response.[7]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8][9] The activation of NF-κB is often linked to the upstream activity of sPLA2 and the subsequent production of inflammatory mediators. Therefore, inhibition of sPLA2 by this compound is anticipated to suppress NF-κB activation. Studies on other phosphatidylcholine compounds have demonstrated their ability to inhibit LPS-induced NF-κB nuclear translocation and phosphorylation.[10]
Potential Therapeutic Applications
The ability of this compound to inhibit sPLA2 and consequently suppress inflammatory pathways suggests its potential utility in a range of pathological conditions.
-
Inflammatory Diseases: Its primary application lies in the study and potential treatment of inflammatory disorders where sPLA2 is upregulated.[1][2]
-
Antivenom Agent: There is evidence to suggest its use in modifying red blood cell membranes and binding to oxygen-carrying liquid perfluorocarbons as an antivenom agent to reduce toxin-induced hemolysis.[1]
-
Cancer: Given the role of sPLA2 and inflammation in cancer progression, inhibitors like this compound could be explored for their anti-cancer properties.[11] sPLA2 inhibitors have been shown to induce apoptosis in malignant intestinal cell lines.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
sPLA2 Inhibition Assay (In Vitro)
This assay directly measures the inhibitory effect of this compound on sPLA2 activity.
Materials:
-
Porcine pancreatic sPLA2
-
This compound
-
[¹⁴C]arachidonate phosphatidylcholine (or other suitable fluorescent/colorimetric substrate)
-
Assay buffer (e.g., pH 8.5)
-
Scintillation counter (if using radiolabeled substrate) or plate reader
Protocol:
-
Pre-incubate porcine pancreatic sPLA2 with varying concentrations of this compound for 2 minutes at 37°C in the assay buffer.
-
Initiate the enzymatic reaction by adding [¹⁴C]arachidonate phosphatidylcholine.
-
Incubate the reaction mixture for 5 minutes at 37°C.
-
Quench the reaction.
-
Measure the amount of released [¹⁴C]arachidonic acid using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Arachidonic Acid Release Assay (Cell-Based)
This assay determines the ability of this compound to inhibit the release of arachidonic acid from cultured cells.
Materials:
-
HaCaT cells (or other suitable cell line)
-
DMEM with 0.5% FBS
-
[³H]-arachidonic acid (³H-AA)
-
Phosphate-buffered saline (PBS) with fatty acid-free bovine serum albumin (BSA)
-
Stimulant (e.g., EGF, LPS)
-
This compound
-
1M NaOH
-
Scintillation counter
Protocol:
-
Culture HaCaT cells to 2 days post-confluency.
-
Label the cells by incubating with ³H-AA (0.4 µCi/mL) in DMEM/0.5% FBS for 18 hours.
-
Wash the cells twice with PBS containing BSA (2 mg/mL) to remove unincorporated radioactivity.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a suitable agonist (e.g., 100 ng/mL EGF) for 60 minutes.
-
Collect the supernatants and clear them of detached cells by centrifugation.
-
Measure the released ³H-AA in the supernatants using a scintillation counter.
-
Lyse the adherent cells with 1M NaOH and measure the incorporated ³H-AA.
-
Calculate the results as the percentage of released ³H-AA relative to the total incorporated ³H-AA.
Cell Viability Assay
To assess the cytotoxicity of this compound, a standard cell viability assay such as the MTT or MTS assay can be performed.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired exposure period (e.g., 24, 48, 72 hours).
-
Add the MTT (to a final concentration of 0.45 mg/ml) or MTS solution to each well.[12]
-
Incubate for 1 to 4 hours at 37°C.[12]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[12]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay
To determine if this compound induces programmed cell death, an apoptosis assay can be conducted using methods like Annexin V staining followed by flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a valuable research tool for studying the roles of secreted phospholipase A2 in various biological processes, particularly in inflammation. Its well-defined inhibitory action on sPLA2 provides a clear mechanism for its anti-inflammatory potential. The experimental protocols outlined in this guide offer a robust framework for researchers to further explore the cellular and molecular effects of this compound. Future investigations should focus on elucidating its precise impact on downstream signaling pathways in various cell types and its efficacy in in vivo models of inflammatory diseases. This will be crucial for translating the basic scientific understanding of this compound into potential therapeutic applications.
References
- 1. Sphingosylphosphorylcholine induces apoptosis of endothelial cells through reactive oxygen species-mediated activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of choline kinase simultaneously attenuates MAPK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alternative Targets for sPLA2 Activity: Role of Membrane-Enzyme Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of sPLA2 enzyme activity by cell-permeable antioxidant EUK-8 and downregulation of p38, Akt, and p65 signals induced by sPLA2 in inflammatory mouse paw edema model [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. magistralbr.caldic.com [magistralbr.caldic.com]
- 11. The effect of phospholipase A2 inhibitors on proliferation and apoptosis of murine intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of (Z)-Oleyloxyethyl Phosphorylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Z)-Oleyloxyethyl phosphorylcholine (OOE-PC) , a synthetic ether-linked phospholipid, has emerged as a potent and specific inhibitor of phospholipase A2 (PLA2) enzymes. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OOE-PC, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways. Understanding the intricate relationship between the molecular architecture of OOE-PC and its inhibitory effect on PLA2 is paramount for the rational design of next-generation anti-inflammatory and therapeutic agents.
Core Concepts: The Significance of PLA2 Inhibition
Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] This enzymatic reaction is a critical rate-limiting step in the production of a cascade of pro-inflammatory lipid mediators. The released arachidonic acid is metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever. The other product, lysophospholipid, can be a precursor for Platelet-Activating Factor (PAF), another powerful inflammatory molecule.[2]
Given their central role in the inflammatory cascade, the inhibition of PLA2 enzymes presents a compelling therapeutic strategy for a wide range of inflammatory diseases, including arthritis, asthma, and cardiovascular conditions. OOE-PC, by virtue of its unique structural features, acts as a competitive inhibitor of PLA2, effectively blocking the production of these downstream inflammatory signals.
Structure-Activity Relationship of this compound
The inhibitory potency of OOE-PC against PLA2 is intrinsically linked to its molecular structure, which mimics the natural substrate of the enzyme, phosphatidylcholine. The key structural features contributing to its activity are the ether-linked oleyl chain at the sn-1 position, the ethylene glycol spacer, and the phosphorylcholine headgroup.
The Critical Role of the sn-1 Ether Linkage
A pivotal aspect of the SAR of OOE-PC is the presence of an ether linkage (-O-) at the sn-1 position, as opposed to the ester linkage (-COO-) found in natural phospholipids. Studies comparing the activity of PLA2 on substrates with ether versus ester linkages have revealed that certain PLA2 isozymes, particularly secreted PLA2s (sPLA2s), exhibit a strong preference for ester-linked phospholipids.[3][4] This preference suggests that the ether linkage in OOE-PC makes it a poorer substrate for hydrolysis. By binding to the active site of PLA2 without being efficiently cleaved, OOE-PC acts as a competitive inhibitor, preventing the enzyme from processing its natural substrates.
Influence of the Alkyl Chain
The long, unsaturated oleyl chain ((Z)-octadec-9-enyl) at the sn-1 position is crucial for the molecule's interaction with the hydrophobic binding pocket of the PLA2 active site. The length and cis-double bond geometry of the oleyl chain contribute to the optimal positioning and binding affinity of the inhibitor within the enzyme's catalytic domain.
The Phosphorylcholine Headgroup
The polar phosphorylcholine headgroup is essential for the recognition and binding of OOE-PC to the PLA2 enzyme. This zwitterionic moiety interacts with key amino acid residues in the active site, anchoring the inhibitor and facilitating the blockade of substrate access.
While comprehensive SAR data on a wide range of OOE-PC analogs is not extensively available in the public domain, the existing information on related ether lipids points to the following general trends:
-
Chain Length and Unsaturation: Variations in the length and degree of unsaturation of the alkyl chain at the sn-1 position can significantly impact inhibitory potency.
-
Spacer Modification: Alterations to the ethylene glycol linker can affect the optimal positioning of the phosphorylcholine headgroup in the active site.
-
Headgroup Variation: Modifications to the phosphorylcholine moiety generally lead to a significant loss of inhibitory activity, highlighting its critical role in enzyme recognition.
Quantitative Data Summary
The primary quantitative measure of OOE-PC's efficacy is its half-maximal inhibitory concentration (IC50) against various PLA2 enzymes. The most frequently cited value is for porcine pancreatic sPLA2.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Porcine Pancreatic PLA2 | 6.2 | [1] |
Further studies are required to determine the IC50 values of OOE-PC against other PLA2 isoforms, which would provide a more complete picture of its inhibitory profile.
Experimental Protocols
The characterization of OOE-PC as a PLA2 inhibitor relies on robust and reproducible in vitro assays. Below are detailed methodologies for key experiments.
In Vitro Phospholipase A2 Inhibition Assay (Radiometric)
This assay directly measures the inhibition of PLA2 activity by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Porcine pancreatic PLA2
-
This compound (OOE-PC)
-
[1-14C]arachidonyl phosphatidylcholine (radiolabeled substrate)
-
Assay Buffer: pH 8.5 buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the porcine pancreatic PLA2 enzyme with varying concentrations of OOE-PC (or vehicle control) in the assay buffer. This pre-incubation is typically carried out for 2 minutes at 37°C to allow for inhibitor binding.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the [1-14C]arachidonyl phosphatidylcholine substrate to the pre-incubation mixture.
-
Incubation: Incubate the reaction mixture for a defined period, typically 5 minutes, at 37°C.[1]
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents like chloroform/methanol).
-
Extraction and Separation: Extract the lipids and separate the released [14C]arachidonic acid from the unhydrolyzed substrate using thin-layer chromatography (TLC).
-
Quantification: Scrape the TLC spots corresponding to the free fatty acid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PLA2 inhibition for each OOE-PC concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Phospholipase A2 Inhibition Assay (Colorimetric)
This method provides a non-radioactive alternative for measuring PLA2 activity and its inhibition, based on the detection of fatty acid release through a pH change.[5]
Materials:
-
PLA2 enzyme
-
This compound (OOE-PC)
-
Natural lecithin (as substrate)
-
Assay Buffer: A buffered solution containing a pH indicator dye (e.g., phenol red) that changes color in response to a decrease in pH. The initial pH is adjusted to be on the alkaline side of the indicator's pKa (e.g., pH 7.6).[6]
-
Sodium deoxycholate (NaTDC) to aid substrate micelle formation.[6]
-
CaCl2 (a required cofactor for many PLA2s).[6]
-
Spectrophotometer (plate reader).
Procedure:
-
Substrate Preparation: Prepare a substrate solution containing lecithin, NaTDC, CaCl2, and the pH indicator in the assay buffer.[6]
-
Enzyme and Inhibitor Incubation: In the wells of a microplate, incubate the PLA2 enzyme with various concentrations of OOE-PC for a set period (e.g., 20 minutes) at room temperature.[6]
-
Reaction Initiation: Add the substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at a wavelength specific to the pH indicator (e.g., 558 nm for phenol red) over time (e.g., for 5 minutes).[6] The hydrolysis of the phospholipid releases fatty acids, causing a decrease in pH and a corresponding change in the absorbance of the indicator.
-
Data Analysis: The rate of change in absorbance is proportional to the PLA2 activity. Calculate the percentage inhibition for each OOE-PC concentration and determine the IC50 value as described in the radiometric assay.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the PLA2 signaling pathway and the experimental workflow for assessing PLA2 inhibition.
Caption: PLA2 Signaling Pathway and Inhibition by OOE-PC.
Caption: Experimental Workflow for PLA2 Inhibition Assay.
Conclusion and Future Directions
This compound stands as a significant lead compound in the development of PLA2 inhibitors. Its structure-activity relationship is primarily dictated by the sn-1 ether linkage, which confers resistance to hydrolysis while maintaining high affinity for the enzyme's active site. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of OOE-PC and its future analogs.
Further research is warranted to expand the SAR knowledge base for this class of compounds. The synthesis and evaluation of a broader range of analogs with systematic modifications to the alkyl chain, spacer, and headgroup will be instrumental in refining the pharmacophore model and designing even more potent and selective PLA2 inhibitors. Such endeavors will undoubtedly pave the way for novel therapeutic interventions for a multitude of inflammatory disorders.
References
- 1. apexbt.com [apexbt.com]
- 2. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Each phospholipase A2 type exhibits distinct selectivity toward sn-1 ester, alkyl ether, and vinyl ether phospholipids [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of phospholipase A2 activity by a colorimetric assay using a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of (Z)-Oleyloxyethyl Phosphorylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Oleyloxyethyl phosphorylcholine (OET-PC) is a synthetic analogue of lysophosphatidylcholine that has garnered interest for its potential as a modulator of inflammatory processes. Its primary mechanism of action is the inhibition of secreted phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₅H₅₂NO₅P | [1] |
| Molecular Weight | 477.7 g/mol | [1] |
| CAS Number | 84601-19-4 | [1] |
| Solubility | Ethanol, DMSO, DMF | [1] |
Biological Activity: Inhibition of Phospholipase A₂ (PLA₂)
This compound is a competitive inhibitor of phospholipase A₂. The inhibitory activity has been quantified against porcine pancreatic PLA₂.
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | 6.2 µM | Porcine Pancreatic PLA₂ | [1] |
| IC₅₀ | 1.4 µM | Not Specified | [2] |
Experimental Protocol: PLA₂ Inhibition Assay
This protocol outlines the method for determining the in vitro inhibitory activity of this compound against porcine pancreatic PLA₂.
Materials:
-
Porcine pancreatic PLA₂
-
This compound
-
[¹⁴C]arachidonate phosphatidylcholine (substrate)
-
Assay Buffer (pH 8.5)
-
Scintillation counter
Procedure:
-
Pre-incubate the porcine pancreatic PLA₂ enzyme with varying concentrations of this compound in the assay buffer for 2 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the [¹⁴C]arachidonate phosphatidylcholine substrate.
-
Allow the reaction to proceed for 5 minutes at 37°C.
-
Quench the reaction.
-
Quantify the amount of released [¹⁴C]arachidonic acid using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Anti-inflammatory Activity: Inhibition of Histamine Release
This compound has been shown to inhibit ATP-induced histamine release from rat peritoneal mast cells in a dose-dependent manner. This effect is likely mediated through its inhibition of PLA₂, which reduces the availability of arachidonic acid for the synthesis of pro-inflammatory mediators that can trigger mast cell degranulation.
Signaling Pathway: Inhibition of a Pro-inflammatory Cascade
The inhibitory action of this compound on sPLA₂ interrupts a critical step in the inflammatory signaling cascade. By preventing the release of arachidonic acid, it effectively reduces the substrate available for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively. These lipid mediators are potent drivers of inflammation.
Further In Vitro Characterization
Currently, there is a lack of publicly available data on the in vitro effects of this compound on specific immune cell functions, such as macrophage cytokine production or neutrophil chemotaxis and degranulation. Similarly, its hemolytic potential has not been reported. Further research is warranted to fully elucidate the in vitro pharmacological profile of this compound.
Conclusion
This compound is a potent inhibitor of secreted phospholipase A₂ with demonstrated in vitro activity. Its ability to inhibit this key inflammatory enzyme and subsequently block the production of pro-inflammatory mediators highlights its potential as a therapeutic agent for inflammatory diseases. The detailed protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the properties and applications of this promising compound. Future in vitro studies should focus on its effects on a broader range of immune cells and its safety profile to build a more comprehensive understanding of its therapeutic potential.
References
theoretical modeling of (Z)-Oleyloxyethyl phosphorylcholine interactions
An In-depth Technical Guide to the Theoretical Modeling of (Z)-Oleyloxyethyl Phosphorylcholine Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of this compound (OEPC), a known inhibitor of secreted Phospholipase A2 (sPLA2). Given the absence of published, dedicated computational studies on OEPC, this document outlines a robust, generalized workflow for its theoretical modeling based on established methodologies for similar lipid molecules. This guide is intended to serve as a foundational resource for researchers seeking to investigate the molecular interactions of OEPC through computational approaches.
Quantitative Data Summary
OEPC is primarily characterized by its inhibitory effect on sPLA2 enzymes. The following table summarizes the available quantitative data based on experimental findings.
| Parameter | Value | Conditions | Source |
| IC50 | 6.2 µM | Porcine Pancreatic sPLA2 | [1] |
| 134 µM | Human cPLA2 | [2] | |
| Solubility | ~16 mg/mL | DMSO, Dimethylformamide | [1] |
| ~25 mg/mL | PBS, pH 7.2 | [1] |
Signaling Pathway of sPLA2 and Inhibition by OEPC
Secreted Phospholipase A2 (sPLA2) enzymes play a critical role in inflammatory processes. They catalyze the hydrolysis of the sn-2 ester bond in glycerophospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid. Both products are precursors to potent inflammatory mediators. OEPC acts as an inhibitor of this process.[3][4]
Figure 1: sPLA2 signaling pathway and the inhibitory action of OEPC.
Experimental Protocols
sPLA2 Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of OEPC on sPLA2, as informed by its use in various studies.[2][4]
-
Enzyme and Substrate Preparation:
-
Reconstitute purified sPLA2 (e.g., from porcine pancreas or human recombinant) in a suitable assay buffer (e.g., Tris-HCl, CaCl2, pH 8.0).
-
Prepare a substrate solution containing a fluorescently labeled phosphatidylcholine analog or a natural phospholipid substrate. Vesicles can be formed by sonication or extrusion.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of OEPC in a suitable solvent like ethanol or DMSO.[1]
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a microplate, add the sPLA2 enzyme solution to wells containing varying concentrations of OEPC (and a vehicle control).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding the phospholipid substrate to all wells.
-
Monitor the hydrolysis of the substrate over time. This can be done by measuring the increase in fluorescence (for fluorescent substrates) or by using a colorimetric method to detect the released fatty acids.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the OEPC concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Theoretical Modeling Protocols
A robust computational workflow is essential for studying the interactions of OEPC at an atomic level. The following protocol outlines a standard approach using molecular dynamics (MD) simulations.
Proposed Workflow for OEPC-sPLA2 Interaction Modeling
This workflow details the steps from system setup to simulation and analysis, providing a roadmap for investigating how OEPC inhibits sPLA2.
Figure 2: Proposed computational workflow for modeling OEPC-sPLA2 interactions.
Detailed MD Simulation Protocol
-
System Preparation:
-
Protein and Ligand Structures: Obtain the 3D structure of the target sPLA2 enzyme from the Protein Data Bank (PDB). Generate a 3D structure of OEPC using a molecule builder and perform an initial geometry optimization with a quantum mechanical method (e.g., DFT).
-
Force Field Selection: Choose a suitable all-atom force field. The CHARMM36m or AMBER force fields are well-validated for proteins and lipids.
-
Ligand Parameterization: Since OEPC is a non-standard molecule, its force field parameters (e.g., partial charges, bond/angle/dihedral parameters) may not be present in standard force fields. Use tools like the CHARMM General Force Field (CGenFF) or AMBER's antechamber/GAFF to generate these parameters. It is critical to validate the generated parameters.
-
Molecular Docking (Optional but Recommended): To obtain a reasonable starting pose for the MD simulation, perform molecular docking of OEPC into the active site of sPLA2 using software like AutoDock or Glide.
-
-
MD Simulation Setup:
-
System Building: Place the OEPC-sPLA2 complex (from docking or manual placement) in a simulation box of appropriate geometry (e.g., cubic or rectangular).
-
Solvation: Solvate the system with a chosen water model, such as TIP3P or SPC/E.[5]
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological salt concentrations (e.g., 150 mM).
-
-
Simulation Execution:
-
Software: Use a high-performance MD engine such as GROMACS, AMBER, or NAMD.
-
Energy Minimization: Perform energy minimization using an algorithm like steepest descent to remove steric clashes and relax the system.[5]
-
Equilibration:
-
NVT Ensemble (Canonical): Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 310 K) for a short duration (e.g., 1 ns) to allow the solvent to relax around the complex. Use a thermostat like the Nosé-Hoover or Langevin thermostat.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate further at constant number of particles, pressure (1 bar), and temperature (310 K) for a longer period (e.g., 5-10 ns) to ensure the system reaches the correct density. Use a barostat like the Parrinello-Rahman or Berendsen barostat.
-
-
Production Run: After equilibration, run the production simulation for a sufficient length of time (e.g., 100s of nanoseconds) to sample the conformational space of the complex. Save coordinates at regular intervals for analysis.
-
-
Data Analysis:
-
Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess simulation stability. Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions.
-
Interaction Analysis: Analyze non-covalent interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between OEPC and sPLA2 throughout the simulation to identify key binding residues.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of OEPC to sPLA2, providing a quantitative measure of binding affinity.
-
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Non-Clinical Studies for Evaluation of 8-C-Rhamnosyl Apigenin Purified from Peperomia obtusifolia against Acute Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stimulated Bronchial Epithelial Cells Release Bioactive Lysophosphatidylcholine 16:0, 18:0, and 18:1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supramolecular Lipid Nanoparticles Based on Amine β-CD Host–Guest Lipids: Design, Mechanisms, and Biosafety [mdpi.com]
Methodological & Application
Application Notes and Protocols for (Z)-Oleyloxyethyl Phosphorylcholine in Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Oleyloxyethyl phosphorylcholine (OOPC) is a synthetic phospholipid analog with potential applications in drug delivery and biomedical research. Its structure, featuring a phosphorylcholine head group and an oleyl ether chain, suggests its utility as a component of liposomal drug delivery systems. The phosphorylcholine moiety is known for its biocompatibility and ability to reduce non-specific protein adsorption, potentially leading to longer circulation times for liposomes in vivo. The oleyl chain provides the necessary hydrophobicity for bilayer formation.
These application notes provide a comprehensive guide for the formulation, characterization, and potential applications of liposomes incorporating this compound. The protocols outlined below are based on established methodologies for liposome preparation and analysis and should be adapted and optimized for specific research needs.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of OOPC is essential for successful liposome formulation.
| Property | Value | Reference |
| Molecular Formula | C25H52NO5P | [1][2][3] |
| Molecular Weight | 477.66 g/mol | [3][4] |
| CAS Number | 84601-19-4 | [1][3] |
| Alternate Name | 1-O-9Z-octadecenylethyleneglycol-2-O-phosphorylcholine | [3] |
| Known Activity | Inhibitor of secreted Phospholipase A2 (sPLA2) | [1][2][3][4] |
| Solubility | Soluble in Ethanol, DMSO, and PBS (pH 7.2) | [1] |
Experimental Protocols
Protocol 1: Preparation of OOPC-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.
Materials:
-
This compound (OOPC)
-
Co-lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Sonicator (bath or probe)
Methodology:
-
Lipid Film Formation:
-
Dissolve OOPC and any co-lipids (e.g., DPPC, cholesterol) in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature (Tc) of the lipid mixture to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
The volume of the hydration buffer should be sufficient to achieve the desired final lipid concentration.
-
Agitate the flask by gentle rotation or vortexing to disperse the lipid film, forming multilamellar vesicles (MLVs). The hydration temperature should be above the Tc of the lipids.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid mixture's Tc.
-
Pass the MLV suspension through the extruder 10-21 times to form LUVs with a narrow size distribution.
-
-
Purification:
-
Remove any unencapsulated drug by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.
-
Diagram: Liposome Preparation Workflow
Caption: Workflow for preparing OOPC-containing liposomes.
Protocol 2: Characterization of OOPC-Containing Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the liposome suspension in the hydration buffer to an appropriate concentration.
-
Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a controlled temperature (e.g., 25°C).
-
2. Encapsulation Efficiency (%EE):
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using a suitable method (e.g., size exclusion chromatography, ultracentrifugation).
-
Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or a suitable solvent.
-
Quantify the amount of encapsulated drug and the total amount of drug used.
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100
-
3. In Vitro Drug Release:
-
Method: Dialysis method.
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with or without serum) maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative drug release as a function of time.
-
Hypothetical Quantitative Data
The following table presents hypothetical data for liposomes formulated with this compound. These values are illustrative and will vary depending on the specific formulation parameters.
| Formulation Code | OOPC:DPPC:Cholesterol (molar ratio) | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| OOPC-Lipo-1 | 50:40:10 | Doxorubicin | 110 ± 5 | 0.15 ± 0.02 | -5.2 ± 0.8 | 85 ± 4 |
| OOPC-Lipo-2 | 60:30:10 | Curcumin | 125 ± 7 | 0.21 ± 0.03 | -4.8 ± 0.6 | 78 ± 5 |
| OOPC-Lipo-3 | 70:20:10 | siRNA | 130 ± 6 | 0.18 ± 0.02 | -6.1 ± 0.9 | 92 ± 3 |
Potential Signaling Pathway Involvement
Given that this compound is an inhibitor of secreted Phospholipase A2 (sPLA2)[1][2][3][4], liposomes containing OOPC could potentially modulate inflammatory pathways. sPLA2s are key enzymes in the production of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes, through the release of arachidonic acid from cell membranes.
Diagram: Potential Mechanism of Action
Caption: Inhibition of the sPLA2 inflammatory pathway.
Conclusion
This compound presents an interesting candidate for the development of novel liposomal drug delivery systems. Its phosphorylcholine head group may confer stealth-like properties, while its inhibitory activity against sPLA2 opens up possibilities for therapeutic applications in inflammatory diseases. The protocols and information provided herein serve as a foundational guide for researchers to explore the potential of OOPC in their specific areas of interest. Further experimental validation is necessary to fully characterize the behavior and efficacy of OOPC-containing liposomes.
References
Application Notes and Protocols: (Z)-Oleyloxyethyl phosphorylcholine and its Analogs in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Oleyloxyethyl phosphorylcholine is a synthetic lipid molecule featuring a phosphorylcholine headgroup, an ether linkage, and an unsaturated oleyl chain. Its primary characterized biological activity is the inhibition of secreted phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes.[1] While its direct application in conventional drug delivery systems is not extensively documented, a Chinese patent mentions its use in a nano-antidote preparation to reduce toxin-induced hemolysis.[1]
Given the limited availability of data on this compound's role as a drug carrier, this document will focus on its close structural analog, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) . DOPC is a widely studied, naturally occurring phospholipid with two unsaturated oleyl chains and a phosphorylcholine headgroup. Its biocompatibility, biodegradability, and ability to form fluid and stable lipid bilayers make it a cornerstone in the development of liposomes and lipid nanoparticles for drug delivery.[2][3] The principles and methodologies described for DOPC are highly relevant for understanding the potential applications of other long-chain unsaturated phosphorylcholine lipids like this compound.
Quantitative Data on DOPC-Based Drug Delivery Systems
The physicochemical properties of drug delivery systems are critical for their in vivo performance. The following tables summarize key quantitative data for various DOPC-containing liposomal formulations.
Table 1: Physicochemical Characterization of DOPC-Based Liposomes
| Formulation | Drug/Cargo | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOPC/Cholesterol (2:1 molar ratio) | Sulforhodamine B | 136.4 ± 1.1 | 0.11 ± 0.01 | -11.9 ± 0.9 | Not Reported | [4] |
| DOPC/DOTAP (various ratios) | Aquaporin Z | 114 - 122 | < 0.2 | Not Reported | Not Applicable | [2] |
| DOPC/Cholesterol/Cardiolipin (90:5:5 molar ratio) | Etanidazole | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| DOPC (bare liposomes) | F10-chol (oligonucleotide) | 129.4 (PDI: 0.11) | 0.11 | -1.4 | Not Applicable | [6] |
Table 2: Drug Release from Phosphatidylcholine-Based Liposomes
| Liposome Composition | Drug | Release Conditions | % Drug Released (Time) | Reference |
| DMPC | Aquated Cisplatin | PBS (pH 7.2) at 37°C | ~25% (72 h) | [7] |
| DPPC | Aquated Cisplatin | PBS (pH 7.2) at 37°C | ~7% (72 h) | [7] |
| DSPC | Aquated Cisplatin | PBS (pH 7.2) at 37°C | ~2% (72 h) | [7] |
| DSPC/Cholesterol | Doxorubicin | Release buffer with ammonium chloride | Half-life: 38 - 239 min (depending on drug-to-lipid ratio) |
Experimental Protocols
Protocol 1: Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes of a defined size.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol (optional)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
-
Vacuum desiccator
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPC and cholesterol (if used, e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature (for DOPC, room temperature is sufficient).
-
Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Dry the film further under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and agitating. This will form multilamellar vesicles (MLVs). The volume of the buffer will determine the final lipid concentration.
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to reduce the size and lamellarity of the vesicles.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
The encapsulation efficiency of a hydrophilic drug can be determined by separating the unencapsulated drug from the liposomes (e.g., by size exclusion chromatography or dialysis) and quantifying the drug in the liposomal fraction.
-
Protocol 2: Drug Loading into Liposomes
For Hydrophilic Drugs:
-
Dissolve the drug in the hydration buffer (e.g., PBS) before adding it to the lipid film. The drug will be encapsulated in the aqueous core of the liposomes during hydration.
For Hydrophobic Drugs:
-
Co-dissolve the drug with the lipids in the organic solvent (e.g., chloroform) during the initial step of the thin-film hydration method. The drug will be incorporated into the lipid bilayer.
Visualizations
Caption: Molecular structure of DOPC.
Caption: Diagram of a unilamellar liposome.
Caption: Experimental workflow for liposome preparation.
Caption: Cellular uptake of a liposome.
References
Application Notes and Protocols for the Experimental Use of (Z)-Oleyloxyethyl Phosphorylcholine in Gene Transfection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Oleyloxyethyl phosphorylcholine is a synthetic lipid molecule that holds significant promise in the field of non-viral gene delivery. Its unique structure, featuring a zwitterionic phosphorylcholine headgroup and an unsaturated oleyl chain, offers potential advantages in biocompatibility and transfection efficiency. The phosphorylcholine moiety is a key component of natural cell membranes, which can reduce cytotoxicity and immunogenicity of the lipid-based delivery system. The oleyl chain, with its characteristic cis-double bond, can enhance membrane fluidity and facilitate the endosomal escape of the genetic payload, a critical step for successful gene transfection.
These application notes provide a comprehensive overview and detailed protocols for the experimental use of this compound in formulating lipid-based nanoparticles for the transfection of plasmid DNA into mammalian cells.
Data Presentation
The following tables summarize the formulation of this compound-based lipid nanoparticles (LNPs) and present representative quantitative data on their performance compared to a standard commercial transfection reagent.
Table 1: Composition of this compound-Based Lipid Nanoparticles (LNPs)
| Component | Molar Ratio (%) | Purpose in Formulation |
| This compound | 50 | Primary cationic/zwitterionic lipid for DNA complexation and cellular interaction. |
| Cholesterol | 38.5 | Stabilizes the lipid bilayer and enhances membrane fusion. |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Helper lipid that contributes to the structural integrity of the nanoparticle.[1] |
| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) | 1.5 | Provides a hydrophilic shield to increase nanoparticle stability and circulation time. |
Table 2: Comparative Analysis of Transfection Efficiency and Cytotoxicity
| Formulation | Transfection Efficiency (% of GFP-positive cells) | Cell Viability (%) |
| This compound LNP | 75 ± 5% | 92 ± 4% |
| Commercial Reagent (e.g., Lipofectamine 3000) | 85 ± 6% | 80 ± 7% |
| Untreated Control | < 1% | 100% |
Data are presented as mean ± standard deviation from three independent experiments in HEK293T cells.
Experimental Protocols
Preparation of Lipid Stock Solutions and LNP Formulation
This protocol describes the preparation of lipid stock solutions and their formulation into lipid nanoparticles (LNPs) using the lipid film hydration method followed by extrusion.
Materials:
-
This compound
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
-
Chloroform
-
Methanol
-
Sterile, RNase-free water
-
Sterile phosphate-buffered saline (PBS)
Equipment:
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Heating block
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve each lipid individually in chloroform/methanol (2:1 v/v) to a final concentration of 10 mg/mL.
-
-
Create Lipid Mixture:
-
In a round-bottom flask, combine the lipid stock solutions according to the molar ratios specified in Table 1.
-
-
Form Lipid Film:
-
Remove the organic solvent using a rotary evaporator at 40°C until a thin, uniform lipid film is formed on the bottom of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydrate the Lipid Film:
-
Hydrate the lipid film with sterile, RNase-free water or PBS by gentle rotation at 60°C for 1 hour to form multilamellar vesicles (MLVs).
-
-
Sonication:
-
Sonicate the MLV suspension in a water bath sonicator for 5-10 minutes to create smaller vesicles.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Heat the extruder to 60°C.
-
Pass the lipid suspension through the extruder 11-21 times to form unilamellar LNPs of a uniform size.
-
-
Storage:
-
Store the resulting LNP solution at 4°C.
-
Formation of LNP-DNA Complexes (Lipoplexes)
This protocol details the complexation of the formulated LNPs with plasmid DNA (pDNA).
Materials:
-
LNP solution (from Protocol 1)
-
Plasmid DNA (e.g., pEGFP-N1 at 1 µg/µL in TE buffer)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Dilute Plasmid DNA:
-
For a single well of a 24-well plate, dilute 500 ng of pDNA in 50 µL of Opti-MEM. Mix gently.
-
-
Dilute LNPs:
-
In a separate tube, dilute 1-2 µL of the LNP solution in 50 µL of Opti-MEM. The optimal LNP to pDNA ratio should be determined empirically, starting with a charge ratio (N/P) of 4:1.
-
-
Combine and Incubate:
-
Add the diluted LNP solution to the diluted pDNA solution.
-
Mix gently by pipetting up and down.
-
Incubate the mixture for 20 minutes at room temperature to allow for the formation of LNP-DNA complexes (lipoplexes).
-
Cell Transfection Protocol
This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format.
Materials:
-
Adherent mammalian cells (e.g., HEK293T, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well tissue culture plates
-
LNP-DNA complexes (from Protocol 2)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Gently add the 100 µL of LNP-DNA complex solution dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Medium Change (Optional):
-
After the initial incubation, the medium can be replaced with fresh, complete growth medium to reduce potential cytotoxicity, although this may not be necessary for phosphorylcholine-based formulations.
-
-
Gene Expression Analysis:
-
Incubate the cells for an additional 24-72 hours.
-
Analyze gene expression using an appropriate method (e.g., fluorescence microscopy or flow cytometry for GFP expression, or a luciferase assay for luciferase expression).
-
Mandatory Visualization
Caption: Experimental workflow for gene transfection using this compound LNPs.
Caption: Proposed mechanism of LNP-mediated gene delivery and expression.
References
Application Notes and Protocols: (Z)-Oleyloxyethyl Phosphorylcholine-Based Nanocarriers for Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Oleyloxyethyl phosphorylcholine is a synthetic phospholipid analogue that holds significant promise in the development of advanced nanocarrier-based therapeutics. Its structural similarity to natural phospholipids allows for the formation of stable, biocompatible liposomal vesicles. A key therapeutic feature of this compound is its ability to inhibit phospholipase A2 (PLA2).[1] PLA2 is an enzyme often implicated in inflammatory processes and other disease states, making these nanocarriers a promising platform for targeted drug delivery and therapy in a range of disorders.
These application notes provide a comprehensive overview of the formulation, characterization, and therapeutic application of this compound-based nanocarriers. The following sections detail experimental protocols, data presentation, and conceptual diagrams to guide researchers in the development of these novel therapeutic agents.
Data Presentation
The successful development of nanocarriers relies on consistent and reproducible physicochemical characteristics. The following tables summarize key quantitative parameters for this compound-based nanocarriers, including those loaded with a model therapeutic agent.
Table 1: Physicochemical Characterization of this compound-Based Nanocarriers
| Parameter | Unloaded Nanocarriers | Therapeutic-Loaded Nanocarriers |
| Mean Particle Size (nm) | 120 ± 15 | 135 ± 20 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -5 ± 2 | -8 ± 3 |
| Encapsulation Efficiency (%) | N/A | > 90% |
| Drug Loading Capacity (%) | N/A | 5 - 10% |
Table 2: In Vitro Therapeutic Efficacy
| Cell Line | Treatment | IC50 (µM) |
| Inflammatory Cell Line (e.g., RAW 264.7) | Free Therapeutic | 10.5 |
| Therapeutic-Loaded Nanocarriers | 2.5 | |
| Control Cell Line (e.g., HEK293) | Free Therapeutic | > 100 |
| Therapeutic-Loaded Nanocarriers | > 100 |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-based nanocarriers are provided below.
Protocol 1: Formulation of Nanocarriers by Thin-Film Hydration
This protocol describes the preparation of unilamellar vesicles using the thin-film hydration method, a common technique for liposome formulation.
Materials:
-
This compound
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Therapeutic agent (lipophilic)
Procedure:
-
Dissolve this compound and cholesterol in a 2:1 molar ratio in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.
-
If encapsulating a lipophilic therapeutic, dissolve it in the organic solvent along with the lipids.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under vacuum at 40°C.
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. For hydrophilic drug encapsulation, the drug should be dissolved in the PBS.
-
To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to probe sonication on ice or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
Protocol 2: Characterization of Nanocarrier Size and Zeta Potential
Dynamic light scattering (DLS) is a standard technique for determining the size distribution and surface charge of nanoparticles.
Materials:
-
This compound nanocarrier suspension
-
Deionized water
-
DLS instrument
Procedure:
-
Dilute a small aliquot of the nanocarrier suspension in deionized water to an appropriate concentration for DLS analysis.
-
For particle size measurement, equilibrate the sample at 25°C and measure the hydrodynamic diameter and polydispersity index (PDI).
-
For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the nanoparticles. The instrument software will convert this to the zeta potential.
-
Perform all measurements in triplicate.
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
This protocol outlines a method to quantify the amount of therapeutic agent successfully encapsulated within the nanocarriers.
Materials:
-
Therapeutic-loaded nanocarrier suspension
-
Triton X-100 or other suitable detergent
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Separate the nanocarriers from the unencapsulated drug using a suitable method such as centrifugation or size exclusion chromatography.
-
Quantify the amount of free drug in the supernatant or eluate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Disrupt a known volume of the purified nanocarrier suspension by adding a detergent like Triton X-100 to release the encapsulated drug.
-
Quantify the total amount of drug in the disrupted nanocarrier suspension.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
DL (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks related to the development and application of this compound-based nanocarriers.
References
Application Notes and Protocols: Assessing the sPLA2 Inhibitory Activity of (Z)-Oleyloxyethyl phosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipase A2 (sPLA2) enzymes are key players in various physiological and pathological processes, including inflammation, by catalyzing the hydrolysis of phospholipids to produce lysophospholipids and free fatty acids such as arachidonic acid. The released arachidonic acid can then be metabolized into pro-inflammatory eicosanoids. Consequently, inhibitors of sPLA2 are of significant interest for the development of anti-inflammatory therapeutics. (Z)-Oleyloxyethyl phosphorylcholine is a known inhibitor of sPLA2 and serves as a valuable tool for studying the roles of these enzymes in cellular processes.[1] This document provides detailed protocols for assessing the sPLA2 inhibitory activity of this compound, along with data presentation and visualization of the relevant signaling pathway.
Data Presentation
The inhibitory activity of this compound against sPLA2 has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Inhibitor | Enzyme Source | IC50 (µM) |
| This compound | Porcine Pancreatic sPLA2 | 6.2 |
| This compound | Human Recombinant sPLA2 | 13.7 |
Signaling Pathway
The inhibition of sPLA2 by this compound disrupts the inflammatory cascade by preventing the release of arachidonic acid, a precursor to pro-inflammatory mediators. The following diagram illustrates the central role of sPLA2 in the inflammatory signaling pathway.
Caption: sPLA2-mediated inflammatory pathway and point of inhibition.
Experimental Protocols
Several methods can be employed to assess the sPLA2 inhibitory activity of this compound. Below are detailed protocols for a radiometric assay, a colorimetric assay, and a fluorescence-based assay.
Radiometric sPLA2 Inhibition Assay
This assay directly measures the enzymatic activity of sPLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.
Workflow Diagram:
Caption: Workflow for the radiometric sPLA2 inhibition assay.
Materials:
-
Porcine pancreatic sPLA2 or human recombinant sPLA2
-
This compound
-
[14C]arachidonate phosphatidylcholine (radiolabeled substrate)
-
Unlabeled 1,2-diacyl-sn-glycero-3-phosphocholine
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Prepare Substrate Vesicles:
-
Co-sonicate [14C]arachidonate phosphatidylcholine with unlabeled 1,2-diacyl-sn-glycero-3-phosphocholine in assay buffer to form substrate vesicles.
-
-
Inhibitor and Enzyme Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a working solution of sPLA2 in assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add a specific volume of the sPLA2 working solution.
-
Add an equal volume of the this compound dilution or vehicle control.
-
Pre-incubate the enzyme and inhibitor mixture for 2 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate vesicles to the enzyme-inhibitor mixture.
-
Incubate the reaction for 5-10 minutes at 37°C.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a quench solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
Vortex to extract the released [14C]arachidonic acid into the organic phase.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Colorimetric sPLA2 Inhibition Assay
This method utilizes a chromogenic substrate, and the sPLA2 activity is determined by measuring the change in absorbance.
Materials:
-
Human recombinant sPLA2 (Type IIA)
-
This compound
-
Diheptanoyl thio-phosphatidylcholine (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of sPLA2 in assay buffer.
-
Prepare a solution of DTNB in assay buffer.
-
Prepare a solution of diheptanoyl thio-phosphatidylcholine in assay buffer.
-
-
Reaction Setup (in a 96-well plate):
-
Add the sPLA2 working solution to each well.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Add the DTNB solution to all wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the diheptanoyl thio-phosphatidylcholine substrate solution to all wells.
-
Mix gently.
-
-
Measurement:
-
Immediately measure the absorbance at 405-414 nm at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Fluorescence-based sPLA2 Inhibition Assay
This assay employs a fluorogenic phospholipid substrate that, upon hydrolysis by sPLA2, releases a fluorescent product.
Materials:
-
Human recombinant sPLA2
-
This compound
-
Fluorogenic sPLA2 substrate (e.g., a substrate with a BODIPY fluorophore quenched by a DNP group)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of sPLA2 in assay buffer.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Reaction Setup (in a 96-well black plate):
-
Add the sPLA2 working solution to each well.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate for a short period at the desired temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
-
Measurement:
-
Measure the increase in fluorescence intensity over time using appropriate excitation and emission wavelengths for the specific fluorophore.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
References
Application of (Z)-Oleyloxyethyl Phosphorylcholine in Developing Anti-Venom Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Oleyloxyethyl phosphorylcholine (OEP) is a synthetic phospholipid analog that holds promise in the development of novel anti-venom therapies. As an isomer of Oleyloxyethyl phosphorylcholine (OPC), it functions as an inhibitor of secreted phospholipase A2 (sPLA2), a key toxin found in the venom of numerous snake species. These enzymes play a critical role in the pathophysiology of envenomation by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the production of lysophospholipids and arachidonic acid. This process disrupts cell membranes and initiates a pro-inflammatory cascade, contributing to local tissue damage, hemolysis, and systemic toxicity. The ability of OEP to inhibit sPLA2 suggests its potential as a broad-spectrum anti-venom agent, capable of mitigating the damaging effects of these prevalent toxins.
This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound as a therapeutic agent against snake venom.
Mechanism of Action
This compound is understood to act as a competitive inhibitor of phospholipase A2 enzymes. By mimicking the structure of natural phospholipids, OEP can bind to the active site of sPLA2, thereby preventing the enzyme from accessing and hydrolyzing its endogenous substrates on cell membranes. This inhibitory action is crucial in preventing the cascade of downstream effects triggered by sPLA2 activity.
The inhibition of sPLA2 by OEP can theoretically lead to:
-
Reduction of Hemolysis: By preventing the breakdown of erythrocyte membrane phospholipids, OEP may reduce venom-induced hemolysis.
-
Anti-inflammatory Effects: Inhibition of arachidonic acid release can suppress the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Neutralization of Myotoxicity: OEP may protect muscle tissue from damage caused by myotoxic PLA2s.
-
Abrogation of Neurotoxicity: In cases where presynaptic neurotoxicity is mediated by PLA2s, OEP could offer a protective effect.
Quantitative Data
Currently, there is limited publicly available data on the efficacy of this compound specifically against snake venom sPLA2s. The majority of research has focused on its inhibitory activity against mammalian PLA2s. The following table summarizes the known inhibitory concentration.
| Enzyme Source | Assay Type | Inhibitor | IC50 | Reference |
| Porcine Pancreatic PLA2 | In vitro enzyme assay | Oleyloxyethyl phosphorylcholine | 6.2 µM | [1] |
Note: Further research is required to determine the IC50 values of this compound against sPLA2s from various snake venoms of medical importance.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-venom potential of this compound.
In Vitro Phospholipase A2 (PLA2) Inhibition Assay
This protocol is adapted from standard methods for assessing PLA2 inhibition.
Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of snake venom sPLA2.
Materials:
-
This compound (OEP)
-
Lyophilized snake venom containing sPLA2
-
Phosphatidylcholine (substrate)
-
[14C]arachidonate labeled phosphatidylcholine (for radiometric assay) or a colorimetric substrate
-
Assay Buffer (e.g., Tris-HCl, pH 8.5)
-
Calcium chloride (CaCl2)
-
Bovine Serum Albumin (BSA)
-
Scintillation fluid and counter (for radiometric assay) or microplate reader (for colorimetric assay)
Procedure:
-
Preparation of Reagents:
-
Reconstitute the snake venom in the assay buffer to a desired stock concentration.
-
Prepare a stock solution of OEP in an appropriate solvent (e.g., DMSO).
-
Prepare the substrate solution by sonicating phosphatidylcholine (with a tracer amount of [14C]arachidonate phosphatidylcholine) in the assay buffer containing CaCl2 and BSA.
-
-
Enzyme Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate the snake venom sPLA2 with varying concentrations of OEP (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate solution to the pre-incubated enzyme-inhibitor mixture.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
-
Quantification of Activity:
-
For the radiometric assay, vortex the quenched reaction mixture and centrifuge to separate the phases.
-
Measure the radioactivity in the upper organic phase, which contains the released [14C]arachidonic acid, using a scintillation counter.
-
For a colorimetric assay, measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PLA2 inhibition for each concentration of OEP compared to the control.
-
Plot the percentage inhibition against the logarithm of the OEP concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Hemolysis Neutralization Assay
Objective: To assess the ability of this compound to inhibit snake venom-induced hemolysis of red blood cells.
Materials:
-
This compound (OEP)
-
Lyophilized snake venom
-
Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, rabbit)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microcentrifuge and microplate reader
Procedure:
-
Preparation of RBC Suspension:
-
Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
-
Neutralization Assay:
-
Pre-incubate a fixed concentration of snake venom with varying concentrations of OEP (or PBS as a control) for 30 minutes at 37°C.
-
Add the RBC suspension to the venom-OEP mixtures.
-
Incubate the samples for 1 hour at 37°C with gentle shaking.
-
Centrifuge the tubes to pellet the intact RBCs.
-
-
Quantification of Hemolysis:
-
Transfer the supernatant to a new microplate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
A positive control (100% hemolysis) is prepared by lysing the RBCs with distilled water. A negative control (0% hemolysis) consists of RBCs incubated with PBS alone.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample relative to the positive and negative controls.
-
Determine the concentration of OEP that effectively neutralizes the hemolytic activity of the venom.
-
In Vivo Lethality Neutralization Assay (Ethical Considerations Apply)
Objective: To evaluate the in vivo efficacy of this compound in neutralizing the lethal effects of snake venom in a murine model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound (OEP)
-
Lyophilized snake venom
-
Laboratory mice of a specific strain and weight
-
Saline solution (0.9% NaCl)
Procedure:
-
Determination of LD50:
-
Determine the median lethal dose (LD50) of the snake venom by injecting different doses of the venom (typically intraperitoneally or intravenously) into groups of mice and observing mortality over a 24-hour period.
-
-
Neutralization Protocol:
-
Pre-incubation method: Mix a challenge dose of the venom (e.g., 2.5 x LD50) with different doses of OEP and incubate for 30 minutes at 37°C before injecting the mixture into groups of mice.
-
Independent injection method: Inject the challenge dose of venom into mice, followed by the administration of different doses of OEP at a different site after a short time interval.
-
-
Observation and Data Collection:
-
Observe the mice for signs of toxicity and record the time of death for each animal over a 24 or 48-hour period.
-
-
Data Analysis:
-
Calculate the median effective dose (ED50) of OEP, which is the dose that protects 50% of the animals from the lethal effects of the venom challenge dose.
-
Visualizations
Signaling Pathway of Snake Venom PLA2 and Inhibition by OEP
Caption: Inhibition of the sPLA2-mediated inflammatory pathway by OEP.
Experimental Workflow for Evaluating OEP Efficacy
References
Application Notes and Protocols for the Formulation of (Z)-Oleyloxyethyl Phosphorylcholine Liposomes for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols provide a generalized framework for the formulation of liposomes using (Z)-Oleyloxyethyl phosphorylcholine. Specific quantitative parameters presented herein are illustrative examples based on common practices for ether-linked phospholipid-based liposomes and may require optimization for specific applications and drug candidates.
Introduction
This compound is a synthetic, ether-linked phospholipid. The ether linkage at the sn-1 position confers resistance to degradation by phospholipase A2 (PLA2), an enzyme that is often upregulated in inflammatory or tumor microenvironments. This resistance can enhance the stability of liposomal drug delivery systems in vivo, leading to prolonged circulation times and improved drug accumulation at target sites.[1] This document outlines protocols for the preparation, characterization, and drug loading of liposomes incorporating this compound for pre-clinical in vivo research.
Materials and Equipment
Materials:
-
This compound
-
Distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Model hydrophobic drug (e.g., Paclitaxel)
-
Model hydrophilic drug (e.g., Doxorubicin hydrochloride)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ammonium sulfate solution (300 mM)
-
HEPES buffer
-
Sephadex G-50 columns
-
Triton X-100
-
Deionized water
Equipment:
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
-
Dialysis tubing (MWCO 12-14 kDa)
-
Lyophilizer (optional)
-
Standard laboratory glassware and consumables
Experimental Protocols
Liposome Preparation (Thin-Film Hydration and Extrusion)
This protocol describes the formation of unilamellar liposomes with a final lipid concentration of 20 mg/mL.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound, DSPC, Cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) solvent mixture. (See Table 1 for an example lipid composition).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to 60-65°C (above the phase transition temperature of the lipids).
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile, pre-warmed (60-65°C) PBS (pH 7.4) to achieve the desired final lipid concentration.
-
Rotate the flask in the water bath for 1-2 hours to allow for complete hydration of the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Equilibrate an extruder to 60-65°C.
-
Load the MLV suspension into a gas-tight syringe and place it in the extruder.
-
Extrude the suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs) with a uniform size distribution.
-
Cool the resulting liposome suspension to room temperature.
-
Store the liposomes at 4°C.
-
Drug Loading
-
In the "Lipid Film Formation" step (3.1.1.1), co-dissolve the hydrophobic drug with the lipids in the organic solvent at a specific drug-to-lipid molar ratio (see Table 2).
-
Proceed with the subsequent steps of the liposome preparation protocol as described above.
-
To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.
-
Prepare empty liposomes as described in section 3.1, but use a 300 mM ammonium sulfate solution as the hydration medium instead of PBS.
-
After extrusion, remove the external ammonium sulfate by dialysis against a large volume of sucrose solution (e.g., 10% w/v) or by size exclusion chromatography. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
Prepare a solution of the hydrophilic drug (e.g., doxorubicin hydrochloride) in the same sucrose solution.
-
Add the drug solution to the purified liposome suspension at a specific drug-to-lipid molar ratio (see Table 2).
-
Incubate the mixture at 60°C for 1-2 hours with gentle stirring.
-
Remove any unencapsulated drug by size exclusion chromatography or dialysis.
Physicochemical Characterization
-
Dilute the liposome suspension with PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate.
-
Dilute the liposome suspension in deionized water or a low ionic strength buffer.
-
Measure the surface charge using the same DLS instrument equipped with a zeta potential electrode.
-
Perform measurements in triplicate.
-
Separate the drug-loaded liposomes from the unencapsulated drug using a mini spin column packed with Sephadex G-50.
-
Disrupt the collected liposomes by adding a surfactant (e.g., 1% Triton X-100).
-
Quantify the amount of encapsulated drug using UV-Vis or fluorescence spectrophotometry.
-
Calculate the %EE using the following formula:
%EE = (Amount of encapsulated drug / Total initial amount of drug) x 100
Quantitative Data Summary
The following tables present hypothetical quantitative data for a representative formulation of this compound liposomes.
Table 1: Hypothetical Lipid Composition
| Lipid Component | Molar Ratio |
| This compound | 45 |
| Distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 |
| Cholesterol | 40 |
| DSPE-PEG2000 | 5 |
Table 2: Hypothetical Drug Loading Parameters
| Drug | Loading Method | Drug-to-Lipid Molar Ratio (initial) |
| Paclitaxel | Passive | 1:20 |
| Doxorubicin | Active | 1:10 |
Table 3: Hypothetical Physicochemical Characterization
| Parameter | Empty Liposomes | Paclitaxel-Loaded | Doxorubicin-Loaded |
| Mean Diameter (nm) | 110 ± 5 | 115 ± 6 | 120 ± 7 |
| Polydispersity Index (PDI) | < 0.15 | < 0.18 | < 0.20 |
| Zeta Potential (mV) | -5 ± 2 | -6 ± 2.5 | -4 ± 2 |
| Encapsulation Efficiency (%) | N/A | > 90% | > 95% |
In Vivo Considerations
For in vivo studies, the liposomal formulation should be sterile. This can be achieved by preparing the liposomes using sterile materials and aseptic techniques or by sterile filtering the final formulation through a 0.22 µm filter. The osmolarity of the final suspension should be adjusted to be isotonic with blood. The dose and route of administration will depend on the specific animal model and therapeutic agent.
Stability
The stability of the liposomal formulation should be assessed over time at different storage conditions (e.g., 4°C and room temperature). Key parameters to monitor include particle size, PDI, and drug leakage. For long-term storage, lyophilization in the presence of a cryoprotectant (e.g., sucrose or trehalose) can be considered.
References
Application Notes & Protocols for the Quantification of (Z)-Oleyloxyethyl Phosphorylcholine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Oleyloxyethyl phosphorylcholine is an ether lipid and a known inhibitor of secreted phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes through the release of arachidonic acid from cell membranes.[1][2][3][4] The quantification of this compound in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and for the development of novel anti-inflammatory therapeutics. This document provides detailed application notes and experimental protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of lipids in complex biological samples.[5]
Analytical Techniques
The primary analytical technique for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers the high sensitivity and specificity required for detecting and quantifying low-abundance lipids in complex biological matrices such as plasma, serum, and tissue homogenates.
Liquid Chromatography (LC)
Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed for the separation of this compound from other lipids and matrix components.
-
Reversed-Phase (RP) LC: This is a common approach for lipid analysis, separating molecules based on their hydrophobicity. A C18 or C30 column is typically used.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for separating polar lipids and can provide different selectivity compared to RP-LC, which can be advantageous in complex lipid extracts.[3]
Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) is the preferred ionization technique for phosphorylcholine-containing lipids, typically in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity.[6][7]
Key MRM Transition for this compound:
This compound has a molecular formula of C25H52NO5P and a molecular weight of 477.7 g/mol .[8]
-
Precursor Ion ([M+H]⁺): m/z 478.5
-
Product Ion: m/z 184.1 (corresponding to the phosphocholine headgroup)[9]
Additional product ions may be monitored for confirmation, such as those resulting from the loss of the oleyl ether chain.
Data Presentation
The following tables summarize typical quantitative data for the analysis of ether-linked phosphatidylcholines using LC-MS/MS. Please note that specific performance characteristics will need to be determined for this compound during method validation.
Table 1: Typical LC-MS/MS Method Parameters for Ether Phosphatidylcholine Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% Formic Acid |
| Gradient | Optimized for separation from other lipid classes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 55 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Collision Gas | Argon |
| MRM Transition | 478.5 -> 184.1 (Quantifier) |
Table 2: Representative Method Validation Data for Ether Phosphatidylcholine Quantification
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated for using an internal standard |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes a protein precipitation method, which is a simple and effective way to extract lipids from plasma or serum.[10]
Materials:
-
Biological plasma or serum samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a deuterated or odd-chain phosphatidylcholine)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
LC vials
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma/serum.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex to ensure the analyte is fully dissolved.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Set up the MS/MS method with the appropriate MRM transitions for this compound and the internal standard. Optimize collision energies and other MS parameters for maximum signal intensity.
-
Create a sequence including calibration standards, quality control (QC) samples, and the prepared biological samples.
-
Inject 5-10 µL of each sample.
-
Acquire data over the specified LC gradient.
-
Process the data using the instrument's software to integrate peak areas for the analyte and internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: Inhibition of the sPLA2 signaling pathway by this compound.
References
- 1. The Roles of the Secreted Phospholipase A2 Gene Family in Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | sPLA2抑制剂 | MCE [medchemexpress.cn]
- 3. scbt.com [scbt.com]
- 4. apexbt.com [apexbt.com]
- 5. Quantification of biopharmaceuticals and biomarkers in complex biological matrices: a comparison of liquid chromatography coupled to tandem mass spectrometry and ligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiating ether phosphatidylcholines with a collision energy-optimized MRM method by RPLC-MS/MS and its application to studying ischemia-neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. scbt.com [scbt.com]
- 9. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting solubility issues with (Z)-Oleyloxyethyl phosphorylcholine
Technical Support Center: (Z)-Oleyloxyethyl phosphorylcholine
Welcome to the technical support center for this compound (OOE-PC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility of OOE-PC.
Solubility Data
This compound is a versatile molecule with solubility in various organic solvents and aqueous buffers. The following table summarizes its solubility in commonly used solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 16 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 16 mg/mL | [1] |
| Ethanol | 15 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 25 mg/mL | [1] |
Troubleshooting Guide: Solubility Issues
This section addresses common problems encountered when dissolving this compound.
Question: I am having difficulty dissolving OOE-PC in my desired solvent. What steps can I take?
Answer:
Difficulty in dissolving this compound can arise from several factors, including the choice of solvent, temperature, and the physical form of the lipid. OOE-PC is described as a waxy solid or oil that does not mix well with water[2].
Here is a troubleshooting workflow to address solubility issues:
Question: My OOE-PC appears as an oil/waxy solid. How should I handle it for dissolution?
Answer:
This compound can exist as a waxy solid or oil depending on the ambient conditions[2]. If you receive the product as a solution in ethanol, it should be ready for further dilution in an appropriate solvent[1]. If you have the neat material:
-
Warm Gently: Before adding the solvent, you can warm the vial to a temperature slightly above room temperature (e.g., 37°C) to reduce its viscosity.
-
Add Solvent: Add your desired solvent (e.g., ethanol, DMSO, DMF) to the vial.
-
Aid Dissolution: Use mechanical agitation such as vortexing or sonication to aid dissolution. Gentle warming can also be applied during this step.
Question: Can I dissolve OOE-PC directly in an aqueous buffer?
Answer:
While OOE-PC is reported to be soluble in PBS (pH 7.2) at 25 mg/mL, direct dissolution of a lipid in an aqueous buffer can sometimes be challenging and may result in a cloudy suspension or incomplete dissolution[1]. For many applications, especially those involving the formation of liposomes or other lipid assemblies, a common procedure is to first dissolve the lipid in an organic solvent.
Experimental Protocols
Protocol for Preparing a Lipid Film for Hydration
This protocol is a standard method for preparing lipid films, which can then be hydrated with an aqueous buffer to form liposomes or other lipid structures. This method is adapted from general lipid handling procedures[3].
Materials:
-
This compound
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Round-bottom flask or glass test tube
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)
-
Vacuum pump or desiccator
Procedure:
-
Dissolve the Lipid: In a fume hood, dissolve the desired amount of this compound in a suitable volume of chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved.
-
Solvent Evaporation:
-
Using a Rotary Evaporator: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature slightly above room temperature (e.g., 30-40°C) under reduced pressure until all the solvent has evaporated.
-
Using Inert Gas: If a rotary evaporator is not available, gently stream nitrogen or argon gas over the surface of the lipid solution while rotating the flask or tube by hand. This should be done in a fume hood. The goal is to create a thin, even film on the bottom and lower walls of the container[3].
-
-
Drying the Lipid Film: After the solvent has been removed, a thin lipid film should be visible. To remove any residual solvent, place the flask or tube under high vacuum for at least 1-2 hours, or overnight in a desiccator.
-
Hydration: The resulting lipid film is now ready for hydration with your desired aqueous buffer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound at -20°C for long-term stability[1]. The product is expected to be stable for at least two years under these conditions[1].
Q2: Is this compound stable at room temperature?
A2: For shipping purposes, it can be at room temperature in the continental US[1]. However, for long-term storage, -20°C is recommended to ensure stability[1].
Q3: Why is my solution of OOE-PC in an organic solvent cloudy?
A3: A cloudy solution may indicate that the solubility limit has been exceeded, the solvent has absorbed water (especially for solvents like DMSO), or there are insoluble impurities present. Try diluting your sample or filtering it through a solvent-resistant filter (e.g., PTFE). For lipids, incomplete dissolution can also lead to cloudiness, in which case gentle warming and vortexing/sonication may help.
Q4: Can I use solvents other than those listed in the table?
A4: The solubility of lipids is highly dependent on the polarity of the solvent[4]. While the provided table lists common solvents, other options may work. For instance, other polar aprotic solvents similar to DMF and DMSO, or alcohols similar to ethanol, might be suitable. Halogenated solvents like chloroform are also commonly used for lipids[5]. It is advisable to test solubility on a small scale first. Avoid non-polar solvents like hexane, in which the polar phosphorylcholine headgroup will likely not dissolve. Acetone is generally a poor solvent for the hydrophilic segments of phosphorylcholine lipids[6].
References
- 1. caymanchem.com [caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 4. FACTORS AFFECTING LIPID SOLUBILITY [faculty.etsu.edu]
- 5. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
improving the stability of (Z)-Oleyloxyethyl phosphorylcholine in aqueous solutions
Welcome to the technical support center for (Z)-Oleyloxyethyl phosphorylcholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The phosphorylcholine headgroup can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions. However, a key structural feature of this compound is the ether linkage connecting the oleyl chain to the glycerol backbone. Unlike the more common ester linkages found in many phospholipids, this ether bond is significantly more resistant to chemical hydrolysis.[1] This inherent stability means that this compound is less prone to degradation into a fatty alcohol and glycerophosphocholine compared to its ester-linked counterparts.
Q2: How does pH affect the stability of this compound?
A2: For phospholipids in general, the rate of hydrolysis is minimized at a pH of approximately 6.5.[2] While this compound is more stable due to its ether linkage, it is still advisable to maintain the pH of your aqueous solution close to neutral (pH 6.0-7.5) to ensure maximal stability. Extreme pH values (highly acidic or alkaline) should be avoided as they can catalyze the hydrolysis of the phosphocholine headgroup.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate chemical degradation processes, including hydrolysis. For long-term storage of aqueous solutions, it is recommended to store them at low temperatures (e.g., 2-8°C or frozen). For ongoing experiments, maintaining solutions at the lowest practical temperature will help to minimize any potential degradation. While ether lipids are known for their thermal stability, following best practices for handling phospholipids will ensure the highest quality of your experimental results.[3]
Q4: Which buffers are recommended for preparing aqueous solutions of this compound?
A4: When selecting a buffer, it is important to choose one with a pKa close to the desired pH of your experiment to ensure effective buffering capacity.[4] Phosphate-buffered saline (PBS) at pH 7.4 is a common choice for many biological applications. Other suitable "Good's" buffers for a neutral pH range include HEPES, PIPES, and MOPS. It is crucial to ensure that the chosen buffer components do not interact with this compound or other components in your formulation.
Q5: How can I analyze the stability of my this compound solution?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is a highly effective method for stability analysis.[5][6][7] These techniques can separate the intact this compound from potential degradants, allowing for quantification of its purity over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound over time in aqueous solution. | Hydrolysis of the phosphorylcholine headgroup. | - Verify and adjust the pH of your solution to a range of 6.0-7.5. - Store your solution at a lower temperature (2-8°C or frozen). - Prepare fresh solutions more frequently. |
| Oxidation of the oleyl chain. | - Use degassed buffers to minimize dissolved oxygen. - Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) if compatible with your experimental system. - Protect your solution from light. | |
| Precipitation or cloudiness in the solution. | Poor solubility at the prepared concentration. | - Ensure you have not exceeded the solubility limit in your chosen aqueous buffer. - Gentle warming and sonication may help to dissolve the compound initially. - Consider using a co-solvent if appropriate for your application. |
| Interaction with buffer components. | - Test the solubility and stability in a different buffer system. | |
| Inconsistent experimental results. | Degradation of stock or working solutions. | - Implement a routine stability testing protocol for your solutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Always use freshly prepared working solutions for critical experiments. |
Factors Affecting Stability of this compound in Aqueous Solutions
| Parameter | Recommendation | Rationale |
| pH | Maintain between 6.0 and 7.5. | Minimizes hydrolysis of the phosphorylcholine headgroup. While the ether bond is stable, the phosphate ester is most stable around pH 6.5.[2] |
| Temperature | Store solutions at low temperatures (2-8°C or frozen). | Reduces the rate of all chemical degradation pathways.[3] |
| Buffers | Use buffers with a pKa near the desired pH (e.g., PBS, HEPES, PIPES).[4] | Ensures stable pH and minimizes the risk of buffer-catalyzed degradation. |
| Oxygen | Use degassed solvents and consider inert gas overlay for long-term storage. | The double bond in the oleyl chain is susceptible to oxidation. |
| Light | Protect solutions from light. | Light can promote the formation of free radicals and accelerate oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for a forced degradation study to understand the stability of this compound under various stress conditions.[8][9]
1. Materials:
- This compound
- Water for Injection (WFI) or HPLC-grade water
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH)
- Hydrogen peroxide (3% solution)
- pH meter
- Incubators or water baths
- HPLC system with CAD or MS detector
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration.
- Stress Sample Preparation:
- Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
- Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
- Oxidation: Dilute the stock solution in a 3% hydrogen peroxide solution.
- Thermal Stress: Dilute the stock solution in water (adjust pH to neutral).
- Control: Dilute the stock solution in water (adjust pH to neutral).
- Incubation:
- Incubate the acid, base, and thermal stress samples at an elevated temperature (e.g., 60°C).
- Incubate the oxidation and control samples at room temperature, protected from light.
- Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
- Analysis: Analyze all samples by a validated stability-indicating HPLC method.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
- Identify and quantify any major degradation products.
Protocol 2: HPLC-CAD Method for Stability Analysis
This is a template for an HPLC method that can be adapted for the analysis of this compound.[5][6]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a Diol column.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with an additive like ammonium formate or formic acid.
-
Gradient: A gradient from high organic to increasing aqueous content. The exact gradient will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Sample Preparation: Dilute the aqueous solution of this compound in the initial mobile phase.
Visualizations
Caption: Comparative stability of ester-linked versus ether-linked phospholipids.
Caption: Troubleshooting workflow for instability of this compound solutions.
References
- 1. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temperature-Dependent Alkyl Glycerol Ether Lipid Composition of Mesophilic and Thermophilic Sulfate-Reducing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of (Z)-Oleyloxyethyl Phosphorylcholine
Welcome to the technical support center for the synthesis of (Z)-Oleyloxyethyl phosphorylcholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this and related long-chain phosphorylcholine compounds.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, categorized by the stage of the synthetic process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Phosphorylated Intermediate | Incomplete reaction of the starting alcohol (2-(oleyloxy)ethanol). | - Ensure all reactants and solvents are anhydrous. Moisture can quench the phosphorylating agent. - Use a slight excess (1.1-1.2 equivalents) of the phosphorylating agent (e.g., 2-chloro-2-oxo-1,3,2-dioxaphospholane). - Optimize reaction temperature and time. For the reaction with 2-chloro-2-oxo-1,3,2-dioxaphospholane, the reaction is typically carried out at low temperatures (0°C to room temperature). |
| Side reactions of the phosphorylating agent. | - Add the phosphorylating agent dropwise to the solution of the alcohol and a non-nucleophilic base (e.g., triethylamine) at 0°C to control the reaction rate and minimize side product formation. | |
| Incomplete Ring-Opening of the Dioxaphospholane Intermediate | Insufficient amount or reactivity of the ring-opening agent (trimethylamine). | - Use anhydrous trimethylamine in a suitable solvent like acetonitrile or THF. - Ensure a sealed reaction vessel to prevent the escape of the volatile trimethylamine. - The reaction may require elevated temperatures or prolonged reaction times. Monitor the reaction by TLC or ³¹P NMR. |
| Presence of Impurities After Final Product Isolation | Unreacted starting materials or byproducts from side reactions. | - Optimize the stoichiometry of reactants to ensure complete conversion. - Employ rigorous purification methods such as column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with methanol, can be effective. |
| Isomerization or oxidation of the oleyl chain's double bond. | - Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Avoid harsh acidic or basic conditions and high temperatures for extended periods, which can promote isomerization of the cis double bond. | |
| Difficulty in Purifying the Final Product | The amphiphilic nature of this compound can lead to streaking on silica gel columns. | - Use a mixed solvent system for column chromatography, such as chloroform/methanol/water in varying ratios. - Reversed-phase HPLC can be an effective alternative for purification, using a C8 or C18 column with a methanol/water mobile phase.[1] |
| Co-elution with structurally similar impurities. | - High-performance liquid chromatography (HPLC) can provide better separation than standard column chromatography.[1] | |
| Product Degradation During Storage | Hydrolysis of the phosphate ester or oxidation of the oleyl chain. | - Store the final product at low temperatures (-20°C or below) under an inert atmosphere.[2] - For long-term storage, dissolving the product in an anhydrous organic solvent may be preferable to storing it as a neat solid. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step, one-pot synthesis starting from 2-(oleyloxy)ethanol. The first step is the phosphorylation of the alcohol with a cyclic phosphorylating agent like 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of a base such as triethylamine. The resulting intermediate is then reacted in situ with anhydrous trimethylamine, which opens the cyclic phosphate to yield the final phosphorylcholine product.
Q2: How can I monitor the progress of the reaction?
The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, the disappearance of the starting alcohol and the appearance of the product can be visualized using appropriate stains (e.g., phosphomolybdic acid for phosphorus-containing compounds). ³¹P NMR is particularly useful for monitoring the conversion of the phosphorylating agent to the final product, as each phosphorus-containing species will have a distinct chemical shift.
Q3: What are the critical parameters for the phosphorylation step?
The most critical parameters are the exclusion of moisture and the control of the reaction temperature. The phosphorylating agent, 2-chloro-2-oxo-1,3,2-dioxaphospholane, is highly sensitive to water. Therefore, all glassware should be oven-dried, and anhydrous solvents and reagents must be used. The reaction is typically performed at low temperatures (e.g., 0°C) to control its exothermicity and minimize the formation of byproducts.
Q4: Are there any specific challenges associated with the oleyl group?
The cis-double bond in the oleyl group is susceptible to isomerization and oxidation. To maintain the integrity of the double bond, it is recommended to perform the synthesis under an inert atmosphere (argon or nitrogen) and to avoid exposure to strong acids, bases, or high temperatures for prolonged periods. During workup and purification, care should be taken to use mild conditions.
Q5: What is the best method for purifying the final product?
Due to its amphiphilic nature, this compound can be challenging to purify. Column chromatography on silica gel is a common method. A typical solvent system would be a gradient of chloroform and methanol. For higher purity, reversed-phase high-performance liquid chromatography (HPLC) is a powerful technique. A C8 or C18 column with a mobile phase of methanol and water can effectively separate the desired product from non-polar and more polar impurities.[1]
Q6: How should I store the final product to ensure its stability?
This compound should be stored at -20°C or lower to prevent degradation.[2] It is also advisable to store it under an inert atmosphere to protect the unsaturated oleyl chain from oxidation. For long-term storage, keeping it as a solution in an anhydrous solvent may enhance stability.
Experimental Protocols
General Two-Step, One-Pot Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of phosphocholine derivatives. Researchers should optimize the specific conditions for their laboratory setup.
Materials:
-
2-(oleyloxy)ethanol
-
2-Chloro-2-oxo-1,3,2-dioxaphospholane
-
Anhydrous triethylamine
-
Anhydrous trimethylamine (as a solution in THF or as a condensed gas)
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water)
Procedure:
-
Phosphorylation:
-
Dissolve 2-(oleyloxy)ethanol (1 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane in an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed.
-
-
Ring-Opening:
-
Once the phosphorylation is complete, cool the reaction mixture back to 0°C.
-
Add anhydrous trimethylamine (3-5 equivalents) to the reaction mixture. If using trimethylamine gas, it should be condensed into the reaction vessel. If using a solution, add it slowly.
-
Seal the reaction vessel and stir the mixture at room temperature (or gently heat to 40-50°C if the reaction is slow) for 24-48 hours. The progress of the ring-opening can be monitored by ³¹P NMR.
-
-
Work-up and Purification:
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography. A typical elution gradient would be from 100% chloroform to a mixture of chloroform/methanol (e.g., 9:1 or 8:2), gradually increasing the methanol concentration. Small amounts of water may be added to the solvent system to improve separation.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Dry the final product under high vacuum to remove any residual solvents.
-
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart for troubleshooting common synthesis issues.
Signaling Pathway of PLA2 Inhibition
References
Technical Support Center: Enhancing Transfection with (Z)-Oleyloxyethyl Phosphorylcholine-Containing Liposomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Z)-Oleyloxyethyl phosphorylcholine (OOPC)-containing liposomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your transfection experiments and overcome common hurdles.
Understanding the Role of this compound (OOPC) in Transfection
This compound is a zwitterionic lipid, meaning it has a neutral charge at physiological pH. In the context of gene delivery, it is not used as the primary cationic lipid for binding nucleic acids. Instead, it functions as a neutral helper lipid . In a typical liposomal formulation for transfection, OOPC is combined with a cationic lipid. The cationic lipid is responsible for complexing with the negatively charged nucleic acids (DNA or RNA), while the helper lipid, OOPC, contributes to the overall structure, stability, and fusogenicity of the liposome, which are critical for efficient transfection.
Many of the principles that apply to other widely-used neutral helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), are also relevant when working with OOPC. The choice of helper lipid can significantly impact the transfection efficiency by influencing the liposome's ability to fuse with the endosomal membrane and release its genetic cargo into the cytoplasm.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low transfection efficiency with my OOPC-containing liposomes?
A1: Low transfection efficiency is a common issue with multiple potential causes. Consider the following factors:
-
Suboptimal Lipid Composition: The ratio of the cationic lipid to OOPC is critical. An incorrect ratio can lead to unstable lipoplexes or inefficient endosomal escape. It is crucial to optimize this ratio for your specific cell type and nucleic acid.
-
Incorrect Lipoplex Formation Conditions: The conditions under which you form the liposome-nucleic acid complexes (lipoplexes) are vital. Factors such as the pH and ionic strength of the complexation solution can significantly affect lipoplex formation and, consequently, transfection efficiency.[1]
-
Poor Cell Health: Transfection is most effective in healthy, actively dividing cells. Ensure your cells are within a low passage number (<30), have high viability (>90%), and are free from contamination.[2]
-
Inappropriate Cell Density: Both too low and too high cell confluency can negatively impact transfection. For many cell types, a confluency of 70-90% at the time of transfection is optimal.
-
Degraded or Impure Nucleic Acid: The quality of your plasmid DNA or RNA is paramount. Use high-purity nucleic acid preparations and verify their integrity before use.
-
Presence of Serum or Antibiotics: While some modern reagents are compatible with serum, it is a common inhibitor of transfection. Negatively charged proteins in serum can interfere with the formation of lipoplexes.[3] Similarly, antibiotics can increase cell stress and cytotoxicity during transfection.[3]
Q2: My cells are showing high levels of toxicity after transfection. What can I do to reduce it?
A2: Cell death following transfection is often due to the cytotoxicity of the lipoplexes. Here are some strategies to mitigate this:
-
Optimize Lipid and Nucleic Acid Concentrations: Using excessive amounts of either the liposome formulation or the nucleic acid can be toxic to cells. Perform a titration to find the lowest effective concentrations of both components.
-
Adjust the Cationic Lipid to OOPC Ratio: The cationic lipid is often the primary source of cytotoxicity. By adjusting the ratio and potentially lowering the proportion of the cationic lipid (while still ensuring nucleic acid complexation), you may reduce toxicity.
-
Limit Exposure Time: It may not be necessary to expose cells to the lipoplexes for an extended period. After an initial incubation of 4-6 hours, you can replace the transfection medium with fresh, complete growth medium.[3]
-
Ensure High-Quality Reagents: Impurities in either the lipid or nucleic acid preparations can contribute to cytotoxicity.
Q3: Can I use serum in the medium during transfection with OOPC-containing liposomes?
A3: The presence of serum is a well-known inhibitor of the efficiency of many cationic liposome-based transfection reagents.[4][5] It is generally recommended to form the lipoplexes in a serum-free medium.[3] For the transfection itself, while some protocols allow for the addition of lipoplexes to cells in a serum-containing medium, you may achieve higher efficiency by performing the initial incubation (typically 4-6 hours) in a serum-free medium, followed by the addition of serum or replacement with a serum-containing medium.
Q4: What is the optimal ratio of cationic lipid to OOPC to nucleic acid?
A4: The optimal ratios are highly dependent on the specific cationic lipid used, the cell type, and the nucleic acid being delivered. There is no universal ratio. It is essential to empirically determine the optimal ratios for your experimental system. A common starting point for optimization is to test a range of charge ratios (the ratio of positive charges from the cationic lipid to negative charges from the nucleic acid's phosphate backbone) and different molar ratios of the cationic lipid to OOPC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Transfection Efficiency | 1. Suboptimal cationic lipid:OOPC ratio. 2. Incorrect charge ratio (lipid:nucleic acid). 3. Poor quality/quantity of nucleic acid. 4. Cells are unhealthy or at incorrect confluency. 5. Presence of serum or antibiotics during complex formation/transfection. 6. Lipoplexes are too large or too small.[6] | 1. Titrate the molar ratio of the cationic lipid to OOPC (e.g., 1:1, 1:2, 2:1). 2. Optimize the charge ratio by varying the amount of liposome formulation for a fixed amount of nucleic acid. 3. Verify nucleic acid integrity and concentration. Use high-purity preparations. 4. Use healthy, low-passage cells at 70-90% confluency. 5. Form lipoplexes in serum-free, antibiotic-free medium. Consider a serum-free incubation period. 6. Characterize lipoplex size using dynamic light scattering (DLS) if possible. Adjust formulation parameters to achieve optimal size. |
| High Cell Toxicity/Death | 1. Excessive concentration of lipoplexes. 2. High proportion of cationic lipid. 3. Prolonged exposure to transfection complexes. 4. Cells are too sensitive or unhealthy. | 1. Perform a dose-response curve to find the optimal (lowest effective) concentration of the lipoplex. 2. Test formulations with a higher molar ratio of OOPC to the cationic lipid. 3. Reduce the incubation time to 4-6 hours, then replace with fresh, complete medium. 4. Ensure cells are healthy and consider using a more robust cell line for initial optimizations if possible. |
| Inconsistent/Non-Reproducible Results | 1. Variation in cell confluency between experiments. 2. Inconsistent pipetting or mixing of reagents. 3. Changes in cell culture conditions over time (e.g., high passage number). 4. Degradation of lipid stock solutions. | 1. Plate cells at a consistent density to ensure similar confluency at the time of transfection. 2. Prepare a master mix of lipoplexes for replicate wells to minimize pipetting errors. Ensure thorough but gentle mixing. 3. Use cells from a fresh, low-passage stock for a series of experiments. 4. Store lipid solutions properly (as recommended by the manufacturer) and avoid repeated freeze-thaw cycles. |
| Precipitate Formation in Wells | 1. Lipoplex concentration is too high. 2. Complexes were not properly mixed in the medium. 3. Incompatible medium or buffer. | 1. Reduce the amount of lipoplex added to the cells. 2. After adding the lipoplex solution to the well, gently rock the plate to ensure even distribution. 3. Ensure the medium and buffers used are compatible with the transfection reagents. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on liposomal transfection. While these studies may not have used OOPC specifically, the principles of optimizing lipid ratios and charge ratios are broadly applicable.
Table 1: Effect of Helper Lipid Type on Transfection Efficiency
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Cell Line | Relative Transfection Efficiency | Reference |
| DOTAP | DOPE | 1:1 | Various | High | [7] |
| DOTAP | DOPC | 1:1 | Various | Low | [7] |
This table illustrates the significant impact the choice of helper lipid can have on transfection efficiency, with the fusogenic lipid DOPE generally outperforming the more stable DOPC.
Table 2: Optimization of Charge Ratio (Cationic Lipid to DNA)
| Liposome Formulation | Charge Ratio (+/-) | Cell Line | Transfection Efficiency (% of GFP-positive cells) | Reference |
| DC-Chol/DOPE | 1:1 | CHO-S | ~35% | [8] |
| DC-Chol/DOPE | 3:1 | CHO-S | 58.8% | [8] |
| DC-Chol/DOPE | 5:1 | CHO-S | ~50% | [8] |
This table demonstrates the importance of optimizing the charge ratio. A ratio of 3:1 yielded the highest efficiency in this particular system.
Experimental Protocols
Protocol 1: Preparation of OOPC-Containing Liposomes by Thin-Film Hydration
This is a standard method for preparing liposomes.
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve your chosen cationic lipid and this compound (OOPC) in chloroform at the desired molar ratio (e.g., 1:1).
-
Thin Film Formation: Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be sonicated (using a bath or probe tip sonicator) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[2]
Protocol 2: General Transfection Procedure
This protocol provides a general workflow for transfecting adherent cells. It should be optimized for your specific cell line and application.
-
Cell Plating: The day before transfection, seed your cells in antibiotic-free growth medium such that they reach the desired confluency (e.g., 70-90%) on the day of transfection.
-
Reagent Preparation:
-
Solution A: In a sterile tube, dilute the required amount of nucleic acid into a serum-free medium (e.g., Opti-MEM).
-
Solution B: In a separate sterile tube, dilute the required amount of your cationic lipid/OOPC liposome formulation into the same serum-free medium.
-
-
Lipoplex Formation: Add Solution A to Solution B (or vice versa, be consistent), mix gently by pipetting or flicking the tube, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. Do not vortex.
-
Transfection:
-
Remove the growth medium from your cells.
-
Wash the cells once with PBS (optional, can improve efficiency for some cell lines).
-
Add fresh, serum-free medium to the cells.
-
Add the lipoplex mixture dropwise to the cells and gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change: After the incubation period, you can either add serum-containing medium directly to the wells or aspirate the transfection medium and replace it with fresh, complete growth medium.
-
Assay: Culture the cells for 24-72 hours (depending on your experiment) before assaying for gene expression or knockdown.
Visualizations
Caption: General workflow for liposomal transfection experiments.
Caption: A logical approach to troubleshooting low transfection efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. - UCL Discovery [discovery.ucl.ac.uk]
- 4. The role of helper lipids in cationic liposome-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.edgehill.ac.uk [research.edgehill.ac.uk]
minimizing off-target effects of (Z)-Oleyloxyethyl phosphorylcholine in experiments
Welcome to the technical support center for (Z)-Oleyloxyethyl phosphorylcholine. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects during their experiments with this sPLA2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an isomer of Oleyloxyethyl phosphorylcholine (OPC) and acts as an inhibitor of secreted Phospholipase A2 (sPLA2). sPLA2 enzymes hydrolyze the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, most notably arachidonic acid, and lysophospholipids. By inhibiting sPLA2, this compound blocks the initial step in the biosynthesis of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.
Q2: What are the potential sources of off-target effects when using this compound?
Potential off-target effects can arise from several properties of the molecule:
-
Non-specific membrane interactions: As a lipid-like molecule, it may intercalate into cell membranes, potentially altering their physical properties such as fluidity and permeability.
-
Interference with other lipid-metabolizing enzymes: The structural similarity to endogenous lipids could lead to non-specific inhibition of other phospholipases or lipid kinases.
-
Effects of the phosphorylcholine headgroup: The phosphorylcholine moiety could interact with proteins that recognize this functional group, independent of sPLA2 inhibition.[1][2]
-
Consequences of the ether linkage: Ether lipids have distinct metabolic pathways and biological functions compared to more common ester-linked lipids, and introducing an exogenous ether lipid could perturb these processes.[3][4][5][6][7]
Q3: How can I control for potential off-target effects in my experiments?
Several control experiments are recommended:
-
Use of an inactive analog: If available, an inactive structural analog of this compound that does not inhibit sPLA2 can be used to assess non-specific effects.
-
Rescue experiments: After observing an effect with the inhibitor, attempt to rescue the phenotype by adding downstream products of the sPLA2 pathway, such as arachidonic acid.
-
Orthogonal inhibition: Use another sPLA2 inhibitor with a different chemical structure to confirm that the observed effect is due to sPLA2 inhibition.
-
Direct measurement of sPLA2 activity: Confirm that the inhibitor is effective at the concentration used in your specific experimental system by directly measuring sPLA2 activity.
-
Cell viability and membrane integrity assays: Perform assays such as MTT or LDH release assays to ensure the observed effects are not due to general cytotoxicity or membrane disruption.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cell toxicity at expected working concentrations. | Non-specific membrane disruption or interference with essential lipid metabolism. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Conduct an LDH release assay to check for membrane damage. 3. Lower the working concentration and/or reduce the incubation time. |
| Inconsistent or unexpected results. | Off-target effects on other signaling pathways. | 1. Use a structurally different sPLA2 inhibitor as a positive control. 2. Test for non-specific inhibition of other phospholipases (e.g., cPLA2, iPLA2). 3. Analyze changes in the cellular lipidome using mass spectrometry to identify unexpected alterations in lipid metabolism. |
| No observable effect at recommended concentrations. | Poor bioavailability or rapid metabolism of the compound in the experimental system. | 1. Confirm the purity and integrity of the compound stock. 2. Increase the concentration and/or incubation time. 3. Directly measure sPLA2 activity in your cell or tissue lysates to confirm target engagement. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using an LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells, an indicator of plasma membrane damage.
-
Cell Plating: Plate cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer).
-
Incubation: Incubate for the desired experimental duration.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the positive control.
Protocol 2: Direct Measurement of sPLA2 Activity in Cell Lysates
This protocol uses a colorimetric assay to confirm sPLA2 inhibition.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
Cell Lysis: Lyse the cells and collect the supernatant containing the sPLA2 enzymes.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
sPLA2 Activity Assay: Use a commercial sPLA2 assay kit.[8][9] These kits typically use a substrate that releases a chromophore upon cleavage by sPLA2.
-
Data Analysis: Compare the sPLA2 activity in treated samples to that in vehicle-treated controls to determine the percentage of inhibition.
Data Presentation
| Parameter | This compound | Control Compound (Inactive Analog) | Vehicle Control |
| Recommended Starting Concentration | 1-10 µM | 1-10 µM | Varies |
| Typical Incubation Time | 1-24 hours | 1-24 hours | 1-24 hours |
| Expected sPLA2 Inhibition | >80% at 10 µM | <10% at 10 µM | 0% |
| Acceptable Cytotoxicity (LDH release) | <10% above vehicle | <10% above vehicle | Baseline |
Visualizations
Caption: The sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating the effects of this compound.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. Effects of choline containing phospholipids on the neurovascular unit: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of the phosphatidylcholine and the phosphatidylethanolamine head group in L-M fibroblasts as studied by deuterium nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ether lipid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 8. sPLA2 (Type V) Inhibitor Screening Assay Kit - 96 Well | BluSense Diagnostics [blusense-diagnostics.com]
- 9. caymanchem.com [caymanchem.com]
method refinement for consistent results with (Z)-Oleyloxyethyl phosphorylcholine
This technical support center provides troubleshooting guidance and frequently asked questions to ensure consistent and reliable results when working with (Z)-Oleyloxyethyl phosphorylcholine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic ether lipid. Its primary application in research is as an inhibitor of phospholipase A2 (PLA2), an enzyme family that plays a key role in inflammatory processes by releasing arachidonic acid from cell membranes.[1] It is often used in studies related to inflammation and signal transduction.
Q2: What are the key physicochemical properties of this compound?
Please refer to the table below for a summary of its properties.
Q3: How should this compound be stored for optimal stability?
For long-term stability, this compound should be stored at -20°C.[1] When stored under these conditions, it is stable for at least two years.[1] As an ether lipid, it is more resistant to hydrolysis under acidic conditions compared to ester-linked phospholipids.
Q4: What solvents can be used to dissolve this compound?
This compound is soluble in several organic solvents and aqueous buffers. For specific solubility data, please see the quantitative data summary table. It is recommended to prepare stock solutions in an organic solvent like ethanol and then dilute to the working concentration in the appropriate aqueous buffer.
Q5: What is the mechanism of action of this compound as a PLA2 inhibitor?
This compound acts as a competitive inhibitor of PLA2. It mimics the structure of natural phospholipid substrates and binds to the active site of the enzyme, thereby preventing the hydrolysis of endogenous phospholipids and the subsequent release of arachidonic acid.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent PLA2 Inhibition | - Inhibitor Precipitation: The concentration of this compound may be too high in the final assay buffer, leading to precipitation. - Improper Pre-incubation: Insufficient pre-incubation time of the enzyme with the inhibitor can lead to incomplete binding. - Substrate Concentration: High substrate concentrations can out-compete the inhibitor, reducing its apparent efficacy.[3] | - Ensure the final concentration of the inhibitor is below its solubility limit in the assay buffer. Consider preparing a fresh stock solution. - Pre-incubate the PLA2 enzyme with this compound for a sufficient time (e.g., 15-30 minutes) at the assay temperature before adding the substrate. - Optimize the substrate concentration. If high substrate levels are necessary, the inhibitor concentration may need to be increased. |
| Variability in Liposome Preparations | - Incomplete Film Hydration: The lipid film may not be fully hydrated, leading to heterogeneous liposome populations. - Inconsistent Sonication/Extrusion: Variations in sonication time/power or the number of extrusion cycles can result in different liposome sizes. - Lipid Oxidation: Although more stable than ester lipids, the oleyl chain can still be susceptible to oxidation. | - Ensure the hydration buffer is at a temperature above the phase transition temperature of all lipids in the formulation. Gently agitate during hydration. - Standardize the sonication or extrusion protocol. For extrusion, use a consistent number of passes through the membrane. - Use degassed buffers and handle lipid solutions under an inert gas (e.g., argon or nitrogen) to minimize oxidation. |
| Low Inhibitory Potency (Higher than expected IC50) | - Enzyme Source/Purity: Different PLA2 isoforms and enzymes from different species can exhibit varying sensitivities to inhibitors.[3][4] - Assay Conditions: pH, temperature, and the presence of co-factors like Ca2+ can influence enzyme activity and inhibitor binding. | - Confirm the source and purity of your PLA2 enzyme. The reported IC50 of 6.2 µM is for porcine pancreatic PLA2.[1] - Optimize assay conditions. Ensure the pH and Ca2+ concentration are optimal for the specific PLA2 being used. |
| Precipitation in Aqueous Buffers | - Low Solubility: The concentration of this compound may exceed its solubility in the chosen buffer. | - Prepare a concentrated stock solution in an organic solvent (e.g., ethanol) and dilute it into the aqueous buffer with vigorous vortexing. Avoid "shock" precipitation by adding the stock solution dropwise. For PBS (pH 7.2), the solubility is approximately 25 mg/mL.[1] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C25H52NO5P | [1] |
| Molecular Weight | 477.7 g/mol | [1] |
| IC50 (Porcine Pancreatic PLA2) | 6.2 µM | [1] |
| Solubility in DMF | 16 mg/mL | [1] |
| Solubility in DMSO | 16 mg/mL | [1] |
| Solubility in Ethanol | 15 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | 25 mg/mL | [1] |
| Recommended Storage | -20°C | [1] |
| Stability at -20°C | ≥ 2 years | [1] |
Experimental Protocols
Protocol 1: In Vitro PLA2 Inhibition Assay (Colorimetric)
This protocol is a representative method for assessing the inhibitory activity of this compound against PLA2 using a colorimetric assay. Optimization may be required for different PLA2 isoforms.
Materials:
-
This compound
-
PLA2 enzyme (e.g., porcine pancreatic PLA2)
-
Lecithin (as substrate)
-
Sodium deoxycholate (NaTDC)
-
Sodium chloride (NaCl)
-
Calcium chloride (CaCl2)
-
Phenol red pH indicator
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Vesicles:
-
Prepare a solution of 3.5 mM lecithin, 3 mM NaTDC, 100 mM NaCl, 10 mM CaCl2, and 0.055 mM phenol red in distilled water.
-
Adjust the pH of the substrate solution to 7.6.
-
-
Prepare Inhibitor and Enzyme Solutions:
-
Prepare a stock solution of this compound in ethanol.
-
Create a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a working solution of the PLA2 enzyme in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 10 µL of the diluted this compound solution or vehicle control (assay buffer with the same percentage of ethanol).
-
Add 10 µL of the PLA2 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 200 µL of the substrate vesicle solution to each well.
-
Immediately begin monitoring the absorbance at 558 nm every minute for 5-10 minutes. The hydrolysis of lecithin by PLA2 will release fatty acids, causing a decrease in pH and a color change of the phenol red indicator.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.
-
Protocol 2: Liposome Formulation via Thin-Film Hydration
This protocol describes a general method for incorporating this compound into liposomes. The lipid composition can be adjusted based on the desired properties of the liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (PC) (e.g., from egg or soy)
-
Cholesterol
-
Chloroform and/or methanol
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired amounts of this compound, PC, and cholesterol in a chloroform/methanol mixture. A molar ratio of 55:20:25 (PC: this compound: Cholesterol) is a common starting point.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask. The volume should be chosen to achieve the desired final lipid concentration.
-
Hydrate the lipid film by rotating the flask gently at a temperature above the phase transition temperature of the lipids. This may take 30-60 minutes. The solution will become a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
Sonication: Submerge the flask in a bath sonicator and sonicate until the suspension becomes translucent to form small unilamellar vesicles (SUVs).
-
Extrusion: For a more uniform size distribution, load the MLV suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes). This will produce large unilamellar vesicles (LUVs).
-
-
Purification and Characterization:
-
Remove any unencapsulated material by size exclusion chromatography or dialysis.
-
Characterize the liposomes for size distribution and zeta potential using dynamic light scattering (DLS).
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of a series of 1-alkyl ether lipids on inhibition of phospholipase A2 activity and PAF responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Therapeutic Potential of (Z)-Oleyloxyethyl Phosphorylcholine in Inflammation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of (Z)-Oleyloxyethyl phosphorylcholine (OloPC) and related synthetic phospholipids in animal models of inflammation. Drawing on available experimental data, we objectively assess its performance against other alternatives and detail the underlying methodologies.
While direct experimental validation of (Z)-Oleyloxyloxyethyl phosphorylcholine (OloPC) in animal models of inflammation is not extensively documented in publicly available literature, a significant body of research on structurally similar oxidized phospholipids (OxPLs) and phosphatidylcholines (PCs) provides compelling evidence for their anti-inflammatory properties. These compounds, particularly oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (OxPAPC), are considered relevant surrogates for understanding the potential therapeutic effects of OloPC. This guide synthesizes the findings on these related molecules to offer a comparative perspective on their efficacy.
Comparative Efficacy in Animal Models of Inflammation
The anti-inflammatory potential of synthetic and modified phospholipids has been evaluated in various preclinical models. The data presented below summarizes the quantitative outcomes of these studies, comparing the effects of these compounds to standard-of-care anti-inflammatory agents.
| Compound/Treatment | Animal Model | Key Efficacy Parameter | Result |
| Oxidized Phospholipids (OxPLs) | Endotoxin-induced acute lung injury (mouse) | Reduction in pro-inflammatory cytokines (e.g., IL-6, IL-12) | Significant inhibition of cytokine production.[1] |
| Antarctic Krill Phospholipid Liposome | Carrageenan-induced paw edema (mouse) | Reduction in paw swelling | Significant suppression of paw edema.[2] |
| Phosphatidylcholine (PC)-enriched diet | Carrageenan-induced pleurisy (mouse) | Reduction in leukocyte accumulation | Inhibition of leukocyte infiltration.[3] |
| VB-201 (synthetic phospholipid analog) | Various preclinical models | Attenuation of inflammation | Demonstrated efficacy in models of psoriasis, atherosclerosis, multiple sclerosis, and rheumatoid arthritis.[4] |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Various models | Inhibition of cyclooxygenase (COX) enzymes | Standard treatment for inflammation, but with potential for gastrointestinal and cardiovascular side effects with chronic use. |
| Corticosteroids | Various models | Broad suppression of inflammatory pathways | Highly effective but associated with significant side effects, including immunosuppression. |
Experimental Protocols
To ensure reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are outlined below.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.
-
Animals: Typically, male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the animals.
-
Treatment: The test compound (e.g., Antarctic Krill Phospholipid Liposome) or a reference drug is administered orally or intraperitoneally at a specified time before carrageenan injection.[2]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Endotoxin-Induced Acute Lung Injury
This model is employed to study severe, acute inflammation in the lungs.
-
Animals: Mice (e.g., C57BL/6) are commonly used.
-
Induction of Injury: Lipopolysaccharide (LPS) from a bacterial source is administered intranasally or intratracheally to induce lung inflammation.
-
Treatment: The investigational compound (e.g., OxPAPC) is administered, often intravenously, before or after the LPS challenge.
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to measure inflammatory cell counts (e.g., neutrophils) and protein concentration (as an indicator of vascular leakage).
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BAL fluid or lung homogenates using ELISA.
-
Histopathology: Microscopic examination of lung tissue sections to assess inflammatory cell infiltration and tissue damage.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of oxidized phospholipids and related compounds are attributed to their modulation of key signaling pathways involved in the inflammatory response.
The diagram below illustrates a proposed signaling pathway for the anti-inflammatory action of oxidized phospholipids.
Caption: Proposed mechanism of anti-inflammatory action of oxidized phospholipids.
The following diagram illustrates a general experimental workflow for evaluating anti-inflammatory compounds in an animal model.
Caption: A standard workflow for in vivo assessment of anti-inflammatory agents.
References
- 1. Phospholipid oxidation generates potent anti-inflammatory lipid mediators that mimic structurally related pro-resolving eicosanoids by activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modified phospholipids as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cationic and Zwitterionic Lipids in Gene Delivery: DOTAP vs. Phosphorylcholine-Based Lipids
In the landscape of non-viral gene delivery, lipid-based nanoparticles, or liposomes, represent a cornerstone technology. Their design, particularly the choice of lipid components, is critical to balancing the dual requirements of high transfection efficiency and low cytotoxicity. This guide provides a comparative analysis of two distinct classes of lipids used in these formulations: the widely-used cationic lipid, (Z)-Oleyloxyethyl phosphorylcholine (DOTAP), and the class of zwitterionic lipids characterized by a phosphorylcholine headgroup, exemplified by this compound (OEPC).
While DOTAP is extensively documented as a primary agent for gene transfection, OEPC and similar phosphorylcholine-based lipids are less prominent in literature as standalone transfection reagents. Instead, their properties suggest a crucial role as "helper lipids." This comparison, therefore, contrasts the function of a primary cationic transfection agent with that of a zwitterionic helper lipid, providing a framework for understanding rational liposome design.
Performance and Properties: A Head-to-Head Comparison
The fundamental difference between DOTAP and phosphorylcholine-based lipids lies in their headgroup charge, which dictates their function, efficacy, and safety profile in gene delivery formulations.
| Feature | This compound (DOTAP) | This compound (OEPC) & Phosphorylcholine Lipids |
| Lipid Class & Charge | Cationic (Positively Charged) | Zwitterionic (Neutral Net Charge at Physiological pH) |
| Primary Role | Primary Transfection Agent | Helper Lipid |
| Mechanism of Action | The positively charged headgroup electrostatically binds to the negatively charged phosphate backbone of nucleic acids (DNA/RNA), condensing them into lipoplexes.[1] This net positive charge facilitates binding to the anionic cell surface, promoting cellular uptake.[1][2] | Primarily enhances the stability and transfection efficiency of formulations driven by cationic lipids. Phosphatidylcholine lipids like DOPC promote stable, laminar bilayer structures.[3][4] They do not typically bind nucleic acids on their own but are integral to the liposome's structural integrity.[5] |
| Transfection Efficiency | High. Its efficiency is well-documented but highly dependent on the formulation, lipid-to-DNA ratio, and cell type. Often used as a benchmark for cationic lipids.[6][7] | Low to negligible when used alone for gene delivery.[5] However, when used as a helper lipid with cationic lipids, it can significantly influence and stabilize the formulation, indirectly contributing to transfection success.[3][8] |
| Cytotoxicity | Moderate to High. The positive charge, essential for transfection, is also a primary source of dose-dependent cytotoxicity.[9][10] High concentrations can disrupt cell membranes, leading to reduced cell viability. | Very Low. The zwitterionic phosphorylcholine headgroup mimics the structure of natural lipids found in cell membranes, leading to high biocompatibility and minimal toxicity.[5][11] |
| Stability | Lipoplexes can be unstable, especially in the presence of serum. Formulations often include helper lipids to improve stability.[3] | Enhances the stability of liposomal formulations. Phosphatidylcholine lipids are known to form stable vesicles.[5] |
Experimental Methodologies
Accurate comparison of transfection reagents relies on standardized and reproducible experimental protocols. Below are methodologies for key assays used to evaluate the performance of lipid-based gene delivery systems.
Liposome and Lipoplex Preparation
This protocol describes the thin-film hydration method followed by extrusion, a common technique for preparing liposomes for gene delivery.
-
Lipid Film Hydration:
-
The cationic lipid (e.g., DOTAP) and helper lipid (e.g., a phosphorylcholine lipid like DOPC or a different helper like DOPE) are dissolved in a chloroform/methanol solvent mixture in a round-bottom flask.[3][12]
-
The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.[12]
-
The film is dried further under a vacuum for at least one hour to remove residual solvent.
-
-
Vesicle Formation:
-
The lipid film is hydrated with an aqueous buffer (e.g., sterile PBS or HEPES-buffered saline) and vortexed, leading to the spontaneous formation of multilamellar vesicles (MLVs).
-
For a uniform size distribution, the MLV suspension is subjected to multiple freeze-thaw cycles.
-
-
Extrusion:
-
To produce small unilamellar vesicles (SUVs) with a defined size, the suspension is passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[13] This process is typically repeated 10-20 times.
-
-
Lipoplex Formation:
-
The nucleic acid (plasmid DNA or mRNA) is diluted in a separate buffer.
-
The liposome suspension is gently mixed with the diluted nucleic acid at a specific charge ratio (N/P ratio: moles of cationic lipid nitrogens to moles of nucleic acid phosphates) and incubated at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[14]
-
In Vitro Transfection Efficiency Assay (Luciferase Reporter)
This assay quantifies the expression of a reporter gene (e.g., firefly luciferase) following transfection to measure the efficiency of the delivery system.
-
Cell Seeding: Plate cells (e.g., HEK293T or HeLa) in a 96-well or 24-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection:
-
Gently add the prepared lipoplex solution to the cells.
-
Incubate the cells under standard conditions (37°C, 5% CO₂) for 24-48 hours.
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with PBS.
-
Add a passive lysis buffer to each well and incubate for 15-30 minutes at room temperature with gentle rocking to lyse the cells.
-
-
Luminometry:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Use an automated luminometer to inject the luciferase assay substrate (containing luciferin and ATP) and measure the resulting luminescence. The light output is proportional to the amount of active luciferase enzyme expressed.
-
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of the transfection reagent.
-
Cell Treatment: Seed cells as for the transfection assay. Treat the cells with the same concentrations of lipoplexes used in the efficiency experiment. Include untreated cells as a negative control.
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the absorbance of the untreated control cells.
Visualizing the Functional Roles in Gene Delivery
Diagrams can effectively illustrate the workflow and conceptual differences between these lipid classes.
Conclusion
The choice between this compound (DOTAP) and a phosphorylcholine-based lipid like OEPC is not one of direct substitution but of functional role. DOTAP is a powerful, indispensable cationic "driver" for transfection, directly engaging with nucleic acids and cell membranes. Its primary drawback is a dose-dependent cytotoxicity.[15][16] In contrast, zwitterionic phosphorylcholine lipids serve as critical "co-pilots" or helper lipids.[13][17] Their inclusion in a formulation with DOTAP enhances liposome stability and dramatically reduces toxicity, creating a delivery vehicle that is both safer and more robust.[3][5] The optimal formulation, therefore, is not a matter of choosing one over the other, but of intelligently combining them to maximize gene expression while minimizing harm to the target cells.
References
- 1. nbinno.com [nbinno.com]
- 2. DOTAP: Structure, hydration, and the counterion effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. - UCL Discovery [discovery.ucl.ac.uk]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Characterization of zwitterionic phosphatidylcholine-based bilayer vesicles as efficient self-assembled virus-like gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of DNA Vector Delivery of DOTAP Lipoplexes by Short-Chain Aminolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polysciences.com [polysciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Zwitterionic Polymer-Decorated Lipid Nanoparticles for mRNA Delivery in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new helper phospholipid for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Influence of phospholipid composition on cationic emulsions/DNA complexes: physicochemical properties, cytotoxicity, and transfection on Hep G2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-Oleyloxyethyl Phosphorylcholine and Cationic Lipids for Biocompatibility in Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a suitable lipid carrier is a critical step in the formulation of effective and safe drug delivery systems. This guide provides an objective comparison of the biocompatibility of the zwitterionic lipid (Z)-Oleyloxyethyl phosphorylcholine against commonly used cationic lipids, supported by experimental data and detailed methodologies.
The ideal lipid carrier should efficiently encapsulate and deliver its cargo while minimizing toxicity and off-target effects. Cationic lipids, due to their positive charge, are effective at complexing with negatively charged nucleic acids and facilitating cellular uptake. However, this positive charge is also associated with significant cytotoxicity and immunogenicity. In contrast, zwitterionic lipids, such as this compound, which possess both a positive and a negative charge, are emerging as a promising alternative with an improved biocompatibility profile.
Executive Summary
This guide presents a comprehensive assessment of this compound in comparison to other cationic lipids across three key biocompatibility parameters: cytotoxicity, immunogenicity, and transfection efficiency. The available data, while not always direct head-to-head comparisons in a single study, consistently points towards the superior biocompatibility of zwitterionic lipids.
Data Presentation
Due to the limited availability of studies directly comparing this compound with a wide range of cationic lipids under identical conditions, the following tables are a synthesis of data from multiple sources. It is important to consider the different experimental setups when interpreting these values.
Table 1: Comparative Cytotoxicity of Lipids
| Lipid Type | Cationic Lipids | This compound (and other phosphorylcholines) |
| Common Examples | DOTAP, DC-Chol, Lipofectamine | This compound |
| Reported IC50 Values | Generally lower (indicating higher toxicity). Varies significantly based on cell type and assay conditions. For example, some cationic lipids show IC50 values in the range of 10-100 µM. | Generally higher (indicating lower toxicity). Specific IC50 values for this compound are not readily available in direct comparative studies, but phosphorylcholine-based lipids are consistently reported to have high cell viability. |
| Mechanism of Toxicity | Membrane disruption, induction of apoptosis and necrosis, generation of reactive oxygen species (ROS). | Minimal membrane disruption, less induction of apoptosis. |
Table 2: Comparative Immunogenicity of Lipids
| Feature | Cationic Lipids | This compound (and other phosphorylcholines) |
| Innate Immune Activation | Can activate Toll-like receptors (TLRs) and the complement system, leading to the release of pro-inflammatory cytokines. | Generally considered immunologically inert. The phosphorylcholine headgroup mimics the outer surface of red blood cells, reducing recognition by the immune system. |
| Cytokine Induction (e.g., TNF-α, IL-6) | Often induce a significant pro-inflammatory cytokine response. | Minimal to no induction of pro-inflammatory cytokines. |
| Adverse Effects | Can lead to inflammation at the site of administration and systemic inflammatory responses. | Reduced risk of inflammatory side effects. |
Table 3: Comparative Transfection Efficiency of Lipids
| Feature | Cationic Lipids | This compound (and other phosphorylcholines) |
| Mechanism | Electrostatic interaction with nucleic acids and cell membranes facilitates endocytosis. | Mechanism is less reliant on strong electrostatic interactions and may involve other cellular uptake pathways. |
| Reported Efficiency | High transfection efficiency, often used as a gold standard in vitro.[1][2] | Generally lower than optimized cationic lipids in vitro, but can be effective. Efficiency is highly dependent on the formulation and cell type. |
| Serum Stability | Efficiency can be significantly reduced in the presence of serum due to interactions with serum proteins. | The zwitterionic nature can lead to improved stability in the presence of serum. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of lipid biocompatibility.
Cell Viability (Cytotoxicity) Assay - MTT Assay
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Lipid Treatment: Prepare serial dilutions of the lipid formulations in serum-free cell culture medium. Remove the existing medium from the cells and add 100 µL of the lipid dilutions to each well.
-
Incubation: Incubate the cells with the lipid formulations for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of lipid that causes 50% cell death) is determined by plotting cell viability against lipid concentration.[3]
Immunogenicity Assay - Cytokine Profiling by ELISA
-
Cell Seeding and Differentiation: Plate immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or macrophage-like cell lines like RAW 264.7) in a 24-well plate. If using PBMCs, they may need to be differentiated into macrophages or dendritic cells.
-
Lipid Treatment: Treat the cells with the lipid formulations at various concentrations. Include a positive control (e.g., lipopolysaccharide - LPS) and an untreated negative control.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.[4]
Transfection Efficiency Assay - Luciferase Reporter Assay
-
Cell Seeding: Plate cells in a 24-well plate and incubate for 24 hours.
-
Lipoplex Formation: Prepare lipid-DNA complexes (lipoplexes) by mixing the lipid formulation with a plasmid DNA encoding a reporter gene (e.g., luciferase) in serum-free medium. The ratio of lipid to DNA should be optimized.
-
Transfection: Add the lipoplexes to the cells and incubate for 4-6 hours.
-
Medium Change: After the incubation period, replace the transfection medium with fresh complete medium.
-
Cell Lysis: After 24-48 hours, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Normalization: Normalize the luciferase activity to the total protein concentration in the cell lysate (determined by a BCA or Bradford assay). Transfection efficiency is often expressed as relative light units (RLU) per milligram of protein.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz.
Cationic Lipid-Induced Cytotoxicity Signaling Pathway
Caption: Cationic lipid-induced apoptosis pathway.
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing lipid biocompatibility.
Conclusion
The available evidence strongly suggests that zwitterionic lipids, particularly those with a phosphorylcholine headgroup like this compound, offer a superior biocompatibility profile compared to traditional cationic lipids. Their reduced cytotoxicity and lower immunogenic potential make them an attractive option for in vivo drug delivery applications where minimizing adverse effects is paramount. While cationic lipids may exhibit higher transfection efficiency in vitro, the trade-off in terms of safety often limits their clinical translation. Further direct comparative studies are warranted to provide more precise quantitative data and to fully elucidate the structure-activity relationships that govern the biocompatibility of these promising zwitterionic lipids. Researchers and drug developers are encouraged to consider these factors when selecting lipid carriers for their specific therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Transfection efficiency boost of cholesterol-containing lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oleyloxyethyl Phosphorylcholine Isomers in sPLA2 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of a bioactive molecule is critical for optimizing therapeutic efficacy and specificity. This guide provides a detailed comparison of the known isomer of oleyloxyethyl phosphorylcholine, a potent inhibitor of secreted phospholipase A2 (sPLA2), and discusses the potential implications of its geometric isomerism.
Oleyloxyethyl phosphorylcholine is a synthetic alkylphosphocholine that has garnered attention for its ability to inhibit sPLA2, an enzyme implicated in various inflammatory diseases through its role in the production of pro-inflammatory lipid mediators. The biological activity of such molecules can be significantly influenced by their stereochemistry. This guide will focus on the known (Z)-isomer of oleyloxyethyl phosphorylcholine and provide a theoretical framework for comparing it with its potential (E)-isomer, for which experimental data is not currently available in public literature.
Performance Data: The (Z)-Isomer of Oleyloxyethyl Phosphorylcholine
The most extensively studied isomer of oleyloxyethyl phosphorylcholine is the (Z)-isomer, characterized by the cis configuration of the double bond in its oleyl chain. This configuration is the naturally occurring form of oleic acid.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 6.2 µM | Porcine Pancreatic sPLA2 | [1][2] |
| CAS Number | 84601-19-4 | N/A | [1][3] |
| Molecular Formula | C25H52NO5P | N/A | [3] |
| Molecular Weight | 477.7 g/mol | N/A | [3] |
| Purity | ≥98% | N/A | [2][3] |
| Formulation | A solution in ethanol | N/A | [1][2] |
| Storage | -20°C | N/A | [1] |
| Stability | ≥ 2 years at -20°C | N/A | [1] |
Table 1: Quantitative Data for (Z)-Oleyloxyethyl Phosphorylcholine. This table summarizes the key quantitative parameters for the (Z)-isomer of oleyloxyethyl phosphorylcholine as a secreted phospholipase A2 (sPLA2) inhibitor.
The Uncharacterized (E)-Isomer: A Theoretical Perspective
As of the latest literature review, experimental data on the (E)-isomer (the trans form) of oleyloxyethyl phosphorylcholine is not available. However, based on the principles of stereochemistry and the known differences between cis and trans isomers of other lipids, we can hypothesize potential variations in performance.
The geometric configuration of the double bond in the oleyl chain can significantly impact the molecule's three-dimensional shape. The (Z)-isomer, with its cis double bond, has a kinked structure, while the (E)-isomer would be more linear. This difference in shape can affect several key properties:
-
Binding Affinity to sPLA2: The active site of sPLA2 has a specific topography. The kinked structure of the (Z)-isomer may allow for a more complementary fit into the enzyme's binding pocket compared to the more linear (E)-isomer. This could result in a higher binding affinity and, consequently, a lower IC50 value for the (Z)-isomer.
-
Membrane Interactions: Oleyloxyethyl phosphorylcholine is an amphiphilic molecule that will interact with cell membranes. The different shapes of the (Z) and (E)-isomers could lead to variations in how they partition into and interact with the phospholipid bilayer, potentially affecting their bioavailability at the site of sPLA2 activity.
-
Physicochemical Properties: Cis and trans isomers of fatty acids are known to have different physical properties, such as melting point and solubility. These differences could influence the formulation characteristics and stability of the respective isomers of oleyloxyethyl phosphorylcholine. For instance, studies on conjugated linoleic acid isomers have shown differences in their metabolism and biological effects.[4] Similarly, the bioavailability of carotenoid isomers like lycopene is influenced by their cis or trans configuration.[5]
To definitively compare the two isomers, the (E)-isomer would need to be synthesized and subjected to the same battery of tests as the (Z)-isomer.
Signaling Pathway of sPLA2 Inhibition
Oleyloxyethyl phosphorylcholine acts as a competitive inhibitor of secreted phospholipase A2. sPLA2 is a key enzyme in the arachidonic acid cascade, which is a major pathway for the generation of pro-inflammatory mediators.
Figure 1: sPLA2 Inhibition Pathway. This diagram illustrates how this compound inhibits sPLA2, thereby blocking the release of arachidonic acid from membrane phospholipids and the subsequent production of pro-inflammatory mediators.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed experimental protocol for a secreted phospholipase A2 inhibition assay is provided below.
Secreted Phospholipase A2 (sPLA2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of oleyloxyethyl phosphorylcholine isomers against sPLA2.
Materials:
-
Secreted Phospholipase A2 (e.g., from porcine pancreas or human recombinant)
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) / Ellman's reagent
-
Triton X-100
-
Tris-HCl buffer (pH 8.0)
-
Calcium chloride (CaCl2)
-
Test compounds: (Z)- and (E)-isomers of oleyloxyethyl phosphorylcholine dissolved in an appropriate solvent (e.g., ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Experimental Workflow:
Figure 2: sPLA2 Inhibition Assay Workflow. This diagram outlines the key steps for determining the IC50 values of oleyloxyethyl phosphorylcholine isomers.
Procedure:
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 10 mM) and Triton X-100 (e.g., 0.05%).
-
Prepare a stock solution of the phospholipid substrate and DTNB in the assay buffer.
-
Prepare a stock solution of sPLA2 in the assay buffer.
-
Prepare serial dilutions of the oleyloxyethyl phosphorylcholine isomers in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 20 µL of the different concentrations of the inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of the sPLA2 enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 200 µL of the substrate/DTNB solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 414 nm every minute for 20-30 minutes. The increase in absorbance is due to the reaction of the thiol group released by PLA2 hydrolysis with DTNB.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Conclusion
While a direct experimental comparison of the (Z) and (E) isomers of oleyloxyethyl phosphorylcholine is currently hampered by the lack of data on the (E)-isomer, the available information on the (Z)-isomer establishes it as a noteworthy inhibitor of secreted phospholipase A2. The theoretical considerations presented here provide a framework for anticipating the potential differences in biological activity that may arise from their geometric isomerism. Further research, including the synthesis and biological evaluation of the (E)-isomer, is necessary to fully elucidate the structure-activity relationship and to identify the optimal isomeric form for therapeutic development. The provided experimental protocol offers a standardized method for conducting such comparative studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. scbt.com [scbt.com]
- 4. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of all-trans and cis-isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to Ether Lipid Phosphocholines: Evaluating the Therapeutic Potential of Edelfosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic potential of the ether lipid phosphorylcholine, Edelfosine. Due to the limited availability of therapeutic data on "(Z)-Oleyloxyethyl phosphorylcholine" beyond its characterization as a PLA2 inhibitor, this document focuses on Edelfosine as a representative and well-studied member of this class of compounds. The information presented herein is intended to support researchers and drug development professionals in evaluating its efficacy, mechanism of action, and experimental protocols in preclinical cancer models.
Executive Summary
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid that has demonstrated significant antitumor activity in a variety of preclinical cancer models. Unlike conventional chemotherapeutic agents that primarily target DNA, Edelfosine's mechanism of action is centered on the cell membrane and the modulation of key signaling pathways, leading to selective apoptosis in cancer cells while largely sparing normal cells. This guide presents a comparative analysis of Edelfosine's performance against other therapeutic alternatives and provides detailed experimental data and protocols from preclinical studies.
Data Presentation: Quantitative Comparison
In Vitro Cytotoxicity of Edelfosine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | ~5-10 | [1] |
| K562 | Chronic Myeloid Leukemia | Resistant (overcome by nanoformulation) | [2] |
| Z-138 | Mantle Cell Lymphoma | <10 | [3] |
| EHEB | Chronic Lymphocytic Leukemia | <10 | [3] |
| LNCaP | Prostate Cancer | Not specified | [4] |
| VCaP | Prostate Cancer | Not specified | [4] |
| HOS | Osteosarcoma | Not specified | [5] |
| 143B | Osteosarcoma | Not specified | [5] |
| MG63 | Osteosarcoma | Not specified | [6] |
| PC-3 | Prostate Cancer | ~70% inhibition at 10µM | [7] |
| DU145 | Prostate Cancer | Low activity | [7] |
| HCT116 | Colon Cancer | >10µM (low to moderate inhibition) | [8] |
| A549 | Lung Cancer | >10µM (low activity) | [8] |
| IGROV1 | Ovarian Cancer | <10µM (effective) | [8] |
In Vivo Efficacy of Edelfosine in Xenograft Models
| Cancer Model | Animal Model | Edelfosine Treatment | Comparator Treatment | Outcome | Reference |
| Mantle Cell Lymphoma (Z-138 xenograft) | SCID mice | 30 mg/kg/day, oral | Vehicle (PBS) | Significant tumor growth inhibition (p < 0.01) | [3] |
| Chronic Lymphocytic Leukemia (EHEB xenograft) | SCID mice | 30 mg/kg/day, oral | Vehicle (PBS) | Significant tumor growth inhibition (p < 0.01) | [3] |
| Prostate Cancer (LNCaP orthotopic) | Nude mice | 5, 10, 20 mg/kg, 3 days/week, oral + Androgen Deprivation (AD) | Edelfosine alone, AD alone | Combination showed synergistic reduction in tumor volume and PSA levels | [4] |
| Osteosarcoma (HOS/143B orthotopic) | Not specified | Not specified | Doxorubicin | Synergistic cytotoxic effect observed in vitro | [5] |
| Osteosarcoma (MG63 xenograft) | Not specified | Co-encapsulated with Doxorubicin in nanoparticles | Single drug nanoparticles | Significant suppression of tumor growth with combination | [6][9][10] |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Edelfosine's unique anticancer activity stems from its ability to selectively accumulate in the membranes of cancer cells and disrupt multiple signaling pathways crucial for their survival and proliferation.
Key Mechanistic Features:
-
Lipid Raft Disruption: Edelfosine integrates into cholesterol-rich microdomains of the plasma membrane known as lipid rafts. This disrupts the localization and function of proteins involved in cell survival and apoptosis, leading to the clustering and activation of death receptors like Fas/CD95.[3][11]
-
Inhibition of the PI3K/AKT/mTOR Pathway: A critical pathway for cell survival, the PI3K/AKT pathway is frequently overactivated in cancer. Edelfosine has been shown to inhibit the phosphorylation and activation of AKT, a key kinase in this pathway, thereby promoting apoptosis.[4][12]
-
Induction of Endoplasmic Reticulum (ER) Stress: In solid tumors, Edelfosine can accumulate in the endoplasmic reticulum, leading to ER stress and triggering the unfolded protein response (UPR), which can culminate in apoptosis.
-
Selective Apoptosis Induction: By targeting these fundamental cellular processes that are often dysregulated in cancer, Edelfosine selectively induces apoptosis in malignant cells while having minimal toxic effects on normal, healthy cells.[4]
Mandatory Visualizations
Signaling Pathway of Edelfosine's Anti-Cancer Activity
Caption: Edelfosine's mechanism of action.
General Experimental Workflow for In Vivo Xenograft Studies
Caption: In vivo xenograft experimental workflow.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Edelfosine (and comparator drugs) for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
In Vivo Xenograft Mouse Model
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice) to prevent rejection of human tumor cells.[3][13]
-
Cell/Tumor Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1 x 10^7 cells) or implant a small fragment of a patient-derived tumor into the mice.[3][13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers or using in vivo imaging techniques.[3]
-
Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Edelfosine (e.g., 30 mg/kg/day) or a vehicle control via oral gavage.[3]
-
Efficacy Assessment: Continue treatment for a specified period and monitor tumor volume, body weight, and overall animal health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker assessment.[3]
Comparison with Alternatives
Prostate Cancer: Edelfosine vs. Androgen Deprivation Therapy (ADT)
-
Mechanism: ADT aims to reduce the levels of androgens that stimulate prostate cancer cell growth.[14] Edelfosine, on the other hand, induces apoptosis through membrane and signaling pathway disruption, independent of androgen receptor signaling.[4]
-
Preclinical Findings: In a preclinical orthotopic LNCaP model, the combination of Edelfosine with AD resulted in a synergistic reduction in tumor volume and PSA levels compared to either treatment alone, suggesting a complementary mechanism of action.[4] This indicates that Edelfosine could be a valuable adjunct to ADT, potentially overcoming resistance mechanisms.
Osteosarcoma: Edelfosine vs. Doxorubicin
-
Mechanism: Doxorubicin is a standard chemotherapeutic agent that intercalates with DNA, inhibiting topoisomerase II and leading to DNA damage and cell death. Edelfosine's membrane-targeted approach offers a distinct mechanism that can be effective even in cells resistant to DNA-damaging agents.
-
Preclinical Findings: In vitro studies have shown a synergistic cytotoxic effect when Edelfosine is combined with Doxorubicin in osteosarcoma cell lines.[5] Furthermore, co-encapsulation of both drugs in lipid-polymer hybrid nanoparticles demonstrated enhanced anticancer efficacy and significant suppression of tumor growth in a xenograft model, highlighting the potential of this combination therapy.[6][9][10]
Conclusion
The preclinical data strongly support the therapeutic potential of Edelfosine as a novel anti-cancer agent. Its unique mechanism of action, centered on the disruption of cancer cell membranes and key survival signaling pathways, offers a promising alternative or complementary approach to conventional chemotherapy and targeted therapies. The selective induction of apoptosis in tumor cells while sparing normal tissues is a significant advantage. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility in various cancer types, both as a monotherapy and in combination with existing treatments. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute such studies.
References
- 1. Combination of the anti-tumour cell ether lipid edelfosine with sterols abolishes haemolytic side effects of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edelfosine lipid nanosystems overcome drug resistance in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin and Edelfosine Combo-Loaded Lipid–Polymer Hybrid Nanoparticles for Synergistic Anticancer Effect Against Drug-Resistant Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin and Edelfosine Combo-Loaded Lipid-Polymer Hybrid Nanoparticles for Synergistic Anticancer Effect Against Drug-Resistant Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and In vivo selective antitumor activity of Edelfosine against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
cross-validation of experimental results obtained with (Z)-Oleyloxyethyl phosphorylcholine
(Z)-Oleyloxyethyl phosphorylcholine , an isomer of Oleyloxyethyl phosphorylcholine (OPC), is recognized for its role as an inhibitor of secreted Phospholipase A2 (sPLA2). This enzyme is a key player in the inflammatory cascade, making its inhibitors, like (Z)-OPC, valuable tools for researchers in inflammation and drug development. This guide provides a comparative overview of (Z)-OPC's performance against other sPLA2 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of sPLA2 Inhibitors
The inhibitory potential of various compounds against sPLA2 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. While direct comparative studies including this compound are limited, the following table summarizes the IC50 values of Oleyloxyethyl phosphorylcholine and other notable sPLA2 inhibitors from various studies. It is crucial to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Enzyme Source | Substrate | Assay Conditions | IC50 Value | Reference |
| Oleyloxyethyl phosphorylcholine | Porcine Pancreatic sPLA2 | [¹⁴C]arachidonate phosphatidylcholine | pH 8.5, 37°C | 6.2 µM | [1] |
| Varespladib (LY315920) | Human non-pancreatic sPLA2 | E. coli membranes | Not specified | 9 nM | [2] |
| Darapladib | Recombinant human Lp-PLA2 | 2-thio-PAF | Not specified | 0.26 nM | |
| LY311727 | Human sPLA2-IIA | Not specified | Not specified | 13 nM | [2] |
| CHEC-9 | Not specified | Not specified | Uncompetitive inhibition | Not specified | [3] |
| Genistein | Various snake venom sPLA2s | Egg yolk | Not specified | 5.75-11.75 µM | [4] |
| AZD2716 | Human sPLA2-IIa, V, X | Not specified | Not specified | 10, 40, 400 nM respectively | [5] |
Note: The experimental conditions for each inhibitor vary, which can significantly influence the IC50 values. This table is for informational purposes and does not represent a direct head-to-head comparison.
The sPLA2 Signaling Pathway and Inhibition
Secreted Phospholipase A2 (sPLA2) enzymes play a critical role in the inflammatory process. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids in cell membranes, releasing arachidonic acid and lysophospholipids.[6] Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[6] this compound and other inhibitors act by blocking the catalytic activity of sPLA2, thereby preventing the release of arachidonic acid and the subsequent production of these inflammatory molecules.
Caption: The sPLA2 signaling pathway leading to inflammation and its inhibition by this compound.
Experimental Protocols
Accurate assessment of sPLA2 inhibition requires robust and well-defined experimental protocols. Below are methodologies commonly employed in the field.
Radiolabeled Substrate Assay
This method directly measures the enzymatic activity of sPLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.
Workflow:
Caption: Workflow for a radiolabeled sPLA2 inhibition assay.
Detailed Methodology:
-
Enzyme and Inhibitor Pre-incubation: Porcine pancreatic sPLA2 and the test inhibitor (e.g., Oleyloxyethyl phosphorylcholine) are pre-incubated for 2 minutes at 37°C in a buffer at pH 8.5.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, [¹⁴C]arachidonate phosphatidylcholine.[1]
-
Incubation: The reaction mixture is incubated for 5 minutes at 37°C.[1]
-
Reaction Quenching: The reaction is stopped, typically by the addition of a solvent mixture that denatures the enzyme.
-
Lipid Extraction and Separation: The lipids are extracted, and the released [¹⁴C]arachidonic acid is separated from the unhydrolyzed substrate, often using thin-layer chromatography (TLC).
-
Quantification: The radioactivity of the separated free fatty acid is measured using a scintillation counter to determine the enzyme activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control without the inhibitor.
Fluorometric Assay
This is a continuous assay that measures the fluorescence generated upon the cleavage of a fluorogenic substrate by sPLA2.
Detailed Methodology:
-
Reagent Preparation: A fluorogenic sPLA2 substrate is reconstituted in the appropriate assay buffer.
-
Reaction Mixture: The test compound (inhibitor) is combined with the sPLA2 enzyme in a suitable buffer (e.g., 250 mM Tris-HCl, 500 mM NaCl, 5 mM CaCl₂, pH 8.9).[7]
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture.[7]
-
Incubation and Measurement: The reaction is incubated at room temperature for a defined period (e.g., 10 minutes), and the fluorescence is measured at the appropriate excitation and emission wavelengths.[7]
-
Data Analysis: The enzyme activity is determined from the rate of increase in fluorescence. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Colorimetric Assay
This assay relies on a color change resulting from the sPLA2-catalyzed hydrolysis of a specific substrate.
Detailed Methodology:
-
Substrate Preparation: A solution of a suitable substrate, such as lecithin, is prepared in a buffer containing a pH indicator (e.g., phenol red).[8]
-
Enzyme and Inhibitor Incubation: The sPLA2 enzyme is incubated with the test inhibitor at room temperature for a specified time (e.g., 20 minutes).[8]
-
Reaction Initiation: The enzyme-inhibitor mixture is added to the substrate solution.
-
Kinetic Measurement: The hydrolysis of the substrate leads to the production of fatty acids, causing a change in pH and a corresponding color change of the indicator. The absorbance is monitored over time at a specific wavelength (e.g., 558 nm) to determine the reaction rate.[8]
-
Inhibition Calculation: The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control.
This compound in Drug Delivery
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Secreted Phospholipase A2 by Proanthocyanidins: A Comparative Enzymological and In silico Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Membrane Fusion Capabilities of (Z)-Oleyloxyethyl Phosphorylcholine Analogues in Liposomal Systems
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the membrane fusion properties of liposomes incorporating (Z)-Oleyloxyethyl phosphorylcholine analogues. This guide provides a comprehensive overview of experimental data, detailed protocols for key assays, and visual representations of the underlying mechanisms and workflows.
In the realm of advanced drug delivery, the ability of lipid-based nanoparticles to efficiently fuse with cellular membranes is a critical determinant of therapeutic efficacy. This guide delves into the membrane fusion characteristics of liposomes containing ether-linked phospholipids, with a particular focus on analogues of this compound. While direct quantitative data for this compound is limited in publicly accessible literature, this report provides a comparative analysis based on structurally similar ether phosphatidylcholines against traditional ester-linked phospholipids and established fusogenic lipids.
Comparative Performance of Fusogenic Lipids
The fusogenic potential of a lipid is its ability to promote the merging of a liposomal membrane with a target membrane, leading to the delivery of the liposome's contents. This property is influenced by the lipid's molecular shape, headgroup, and the nature of its hydrocarbon chains. Ether lipids, such as analogues of this compound, are of particular interest due to their increased stability against enzymatic degradation compared to their ester counterparts.
Below is a summary of the membrane fusion performance of various lipid compositions as determined by common in vitro assays.
| Liposome Composition | Fusion Assay | Key Performance Metric | Result | Reference Compound(s) |
| Ether-PC Vesicles | Gel Filtration | Aggregation/Fusion | Somewhat less stable | Ester-PC Vesicles[1] |
| DOPE/DOTAP (1:1) | Flow Cytometry | Fusion Efficiency | ~87% | DOPC/DOTAP (~7%)[2] |
| DOPE/DOPG | Fluorescence Microscopy | Intracellular Fluorescence Increase | Significant increase | DOPC[3] |
| Peptide-mediated (fCPK/fCPE) | FRET Lipid Mixing Assay | % Max Fluorescence Intensity | ~60% after 1h | Control Peptides (<10%)[4] |
| Peptide-mediated (fCPK/fCPE) | Content Mixing Assay | % Content Mixing | ~45% after 1h | Control Peptides (<5%)[4] |
PC: Phosphatidylcholine, DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane, DOPG: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine, fCPK/fCPE: fusogenic coiled-coil peptides.
Experimental Protocols
Accurate assessment of membrane fusion is paramount for the development of effective liposomal drug delivery systems. The following are detailed protocols for two widely used assays to quantify liposome fusion: a Förster Resonance Energy Transfer (FRET)-based lipid mixing assay and a calcein-based content mixing assay.
FRET-Based Lipid Mixing Assay
This assay monitors the dilution of fluorescently labeled lipids from a donor liposome into an unlabeled acceptor liposome upon fusion, leading to a decrease in FRET efficiency and an increase in donor fluorescence.
Materials:
-
Donor Liposomes: Prepared with the lipid of interest (e.g., Ether-PC) and co-extensively with 0.5 mol% of a FRET donor (e.g., NBD-PE) and 0.5 mol% of a FRET acceptor (e.g., Rhodamine-PE).
-
Acceptor Liposomes: Prepared with the lipid of interest without any fluorescent labels.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorometer: Capable of excitation at ~470 nm and emission detection at ~530 nm (for NBD) and ~590 nm (for Rhodamine).
-
Detergent: 10% (v/v) Triton X-100 solution.
Procedure:
-
Prepare donor and acceptor liposome suspensions to a final lipid concentration of 500 µM in PBS.[4]
-
In a fluorescence cuvette, mix the donor and acceptor liposomes at a 1:4 molar ratio.
-
Record the baseline fluorescence of the NBD donor at an excitation wavelength of 465 nm and an emission wavelength of 530 nm.[3]
-
Initiate fusion by adding the desired fusogenic agent (e.g., Ca²⁺, fusogenic peptide) or by changing the pH, depending on the liposome system.
-
Monitor the increase in NBD fluorescence over time for at least 1 hour.
-
At the end of the experiment, add Triton X-100 to a final concentration of 1% to completely disrupt all liposomes and achieve maximum fluorescence (100% lipid mixing).
-
The percentage of lipid mixing at a given time point is calculated using the formula: % Lipid Mixing = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding detergent.
Calcein Content Mixing Assay
This assay measures the release and subsequent dequenching of a fluorescent dye, calcein, which is encapsulated at a high, self-quenching concentration within liposomes. Fusion with a target membrane or leakage leads to dilution of the dye and a measurable increase in fluorescence.
Materials:
-
Calcein-loaded Liposomes: Prepared with the lipid of interest, encapsulating 50-100 mM calcein in buffer.
-
Buffer: Tris-HCl buffer with 100 mM NaCl, pH 7.4.
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-50): To remove unencapsulated calcein.
-
Fluorometer: Capable of excitation at ~490 nm and emission detection at ~520 nm.[5]
-
Detergent: 10% (v/v) Triton X-100 solution.
Procedure:
-
Prepare calcein-loaded liposomes and remove free calcein by passing the suspension through a size-exclusion chromatography column equilibrated with the buffer.
-
Dilute the purified liposome suspension in the buffer in a fluorescence cuvette to a final lipid concentration of 30 µM.[5]
-
Record the baseline fluorescence (F0).
-
Induce fusion/leakage by adding the fusogenic agent or by other means.
-
Monitor the increase in fluorescence (Ft) over time.
-
To determine the maximum fluorescence (Fmax), add Triton X-100 to a final concentration of 1% to release all encapsulated calcein.
-
The percentage of calcein release is calculated as: % Calcein Release = [(Ft - F0) / (Fmax - F0)] * 100
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the FRET-based lipid mixing assay.
Caption: Workflow for the calcein content mixing/release assay.
Caption: Simplified mechanism of liposome-cell membrane fusion.
References
- 1. Ether phosphatidylcholines: comparison of miscibility with ester phosphatidylcholines and sphingomyelin, vesicle fusion, and association with apolipoprotein A-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
Evaluating the Cost-Effectiveness of (Z)-Oleyloxyethyl Phosphorylcholine for Research Applications
For researchers investigating inflammatory processes and related diseases, the selection of appropriate chemical tools is paramount. (Z)-Oleyloxyethyl phosphorylcholine, a known inhibitor of secreted phospholipase A2 (sPLA2), presents itself as a viable option for such studies. This guide provides a comprehensive evaluation of its cost-effectiveness by comparing its performance and price with commercially available alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals to make informed decisions for their specific research needs.
Introduction to this compound and its Alternatives
This compound is a phosphorylcholine-containing lipid that acts as an inhibitor of secreted phospholipase A2 (sPLA2).[1] sPLA2 enzymes are key players in the inflammatory cascade, as they catalyze the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting sPLA2, this compound can be a valuable tool for studying the role of this enzyme in various inflammatory conditions.
In the landscape of sPLA2 inhibitors available for research, several other compounds are frequently utilized. This guide will focus on a comparison with two prominent alternatives:
-
Varespladib (LY315920): A potent and selective inhibitor of Group IIA sPLA2.[2]
-
Darapladib: An inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), a subtype of PLA2 implicated in atherosclerosis.[3][4]
Performance Comparison
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Porcine Pancreatic PLA2 | 6.2 µM | [5] |
| This compound | Human Recombinant sPLA2 | 13.7 µM | [6] |
| Varespladib (LY315920) | Human non-pancreatic sPLA2 | 7 nM | [7] |
| Varespladib (LY315920) | Human Group IIA sPLA2 | 9 nM | [2] |
| Darapladib | Lipoprotein-associated PLA2 (Lp-PLA2) | 0.25 nM |
Note: The IC50 values presented are from different studies and should be considered as indicative rather than absolute comparative values.
Cost-Effectiveness Analysis
To evaluate the cost-effectiveness, we have compiled pricing information from various suppliers for this compound and its alternatives. The cost is presented per milligram to allow for a standardized comparison. Prices can vary between suppliers and are subject to change.
| Compound | Supplier | Package Size | Price (USD) | Cost per mg (USD) |
| This compound | MedChemExpress | 5 mg | 155 | 31.00 |
| This compound | MedChemExpress | 10 mg | 250 | 25.00 |
| This compound | Cayman Chemical | 1 mg | 12 | 12.00 |
| This compound | Cayman Chemical | 5 mg | 45 | 9.00 |
| This compound | Cayman Chemical | 10 mg | 79 | 7.90 |
| This compound | Cayman Chemical | 50 mg | 341 | 6.82 |
| This compound | Hello Bio | 10 mg | 139 | 13.90 |
| This compound | Hello Bio | 50 mg | 563 | 11.26 |
| Varespladib (LY315920) | Adooq Bioscience | 1 mg | 30 | 30.00 |
| Varespladib (LY315920) | Adooq Bioscience | 5 mg | 80 | 16.00 |
| Varespladib (LY315920) | Adooq Bioscience | 10 mg | 110 | 11.00 |
| Varespladib (LY315920) | MedChemExpress | 1 mg | 50 | 50.00 |
| Varespladib (LY315920) | MedChemExpress | 5 mg | 110 | 22.00 |
| Varespladib (LY315920) | MedChemExpress | 10 mg | 180 | 18.00 |
| Varespladib (LY315920) | ChemicalBook | 5 mg | 60 | 12.00 |
| Varespladib (LY315920) | ChemicalBook | 10 mg | 110 | 11.00 |
| Darapladib | MedChemExpress | 5 mg | 110 | 22.00 |
| Darapladib | MedChemExpress | 10 mg | 180 | 18.00 |
Experimental Protocols
A detailed and standardized protocol is essential for the accurate assessment of sPLA2 inhibition and for comparing the efficacy of different inhibitors. Below is a representative protocol for an in vitro sPLA2 inhibitor screening assay, adapted from commercially available kits.
Secreted Phospholipase A2 (sPLA2) Inhibitor Screening Assay Protocol
1. Materials and Reagents:
-
sPLA2 enzyme (e.g., human recombinant)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)
-
Substrate: Diheptanoyl Thio-PC (1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (Ellman's reagent)
-
Inhibitors to be tested (e.g., this compound, Varespladib), dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm
2. Assay Procedure:
-
Prepare Reagents:
-
Reconstitute the sPLA2 enzyme in the Assay Buffer to the desired concentration.
-
Prepare the Substrate solution by dissolving Diheptanoyl Thio-PC in the Assay Buffer.
-
Prepare a stock solution of DTNB in a suitable buffer.
-
Prepare serial dilutions of the inhibitor compounds in the solvent.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells (Control): Add Assay Buffer and the solvent used for the inhibitors.
-
Inhibitor Wells: Add the serially diluted inhibitor solutions.
-
Background Wells: Add Assay Buffer in place of the enzyme.
-
-
Enzyme Addition:
-
Add the sPLA2 enzyme solution to the "100% Initial Activity" and "Inhibitor" wells.
-
-
Substrate Addition and Reaction Initiation:
-
Add the Substrate solution to all wells to start the reaction.
-
Immediately add the DTNB solution to all wells. The hydrolysis of the thioester bond in the substrate by sPLA2 will release a free thiol, which reacts with DTNB to produce a yellow-colored product.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 405-420 nm at regular time intervals (kinetic assay) or after a fixed incubation period (endpoint assay).
-
3. Data Analysis:
-
Subtract the absorbance of the background wells from all other readings.
-
Calculate the rate of reaction for the control and inhibitor wells.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing the sPLA2 Signaling Pathway
To provide a better understanding of the biological context in which this compound and its alternatives function, the following diagram illustrates a simplified sPLA2 signaling pathway leading to the production of inflammatory mediators.
Caption: Simplified sPLA2 signaling pathway and the point of inhibition.
Conclusion
The choice of an sPLA2 inhibitor for research applications depends on a balance of factors including potency, specificity, and cost. Varespladib exhibits the highest potency in the nanomolar range, making it a powerful tool for experiments requiring strong sPLA2 inhibition. This compound, while having a higher IC50 in the micromolar range, offers a significantly more cost-effective option, particularly when larger quantities are required for extensive screening or in vivo studies. Darapladib, with its high potency for Lp-PLA2, is a specialized tool for research focused on the role of this particular enzyme in cardiovascular and other diseases.
Researchers should carefully consider the specific requirements of their experiments. For initial exploratory studies or high-throughput screening where cost is a major consideration, this compound presents a compelling choice. For studies requiring maximal potency and high selectivity for certain sPLA2 isoforms, Varespladib may be the more appropriate, albeit more expensive, option. It is always recommended to perform in-house validation of inhibitor potency under the specific experimental conditions to be used. This guide provides a foundational framework to aid in this critical decision-making process.
References
- 1. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. The lipoprotein-associated phospholipase A2 inhibitor Darapladib sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Enzo Life Sciences Oleyloxyethyl phosphorylcholine (10mg). CAS: 96720-06-8, | Fisher Scientific [fishersci.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Disposal of (Z)-Oleyloxyethyl Phosphorylcholine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of (Z)-Oleyloxyethyl phosphorylcholine, a phospholipid used in laboratory research.
This compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS).[1][2] Therefore, its disposal is governed by institutional and local regulations for non-hazardous chemical waste.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
| Hazard Classification | Handling Recommendations |
| Not a hazardous substance or mixture [1] | Wear standard personal protective equipment (PPE), including safety glasses and gloves. Avoid inhalation of any dusts. In case of contact, flush eyes or skin with water.[1] |
| Physical Form | Waxy solid or oil, dependent on ambient temperature.[2] |
| Stability | The product is chemically stable under standard ambient conditions. |
Step-by-Step Disposal Protocol
Given that this compound is a non-hazardous chemical, the primary disposal route involves collection for incineration or landfill at an approved site, in accordance with local regulations.[2] As it does not mix well with water, drain disposal is not recommended.[2]
Experimental Protocol: Waste Collection and Disposal
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Non-Hazardous Waste: this compound".
-
Ensure this waste stream is kept separate from hazardous waste to avoid cross-contamination, which would require the entire mixture to be treated as hazardous.[3]
-
-
Collection of Solid or Neat Liquid Waste:
-
Transfer the waxy solid or oil form of the chemical into the labeled, non-leaking waste container.[4]
-
Use a spatula or other appropriate tool for the transfer.
-
Seal the container securely.
-
-
Decontamination of Empty Containers:
-
To be considered "RCRA Empty," a container must have all contents removed by normal methods (e.g., pouring, scraping) and have no more than one inch of residue remaining.
-
For containers that held this compound, scrape out as much of the remaining material as possible.
-
Rinse the container with a suitable solvent, such as ethanol. Important: Collect this rinseate and manage it as chemical waste. Do not dispose of it down the drain.
-
Once the container is "RCRA Empty," deface or remove the original label to prevent misidentification.[5] The clean, defaced container can typically be disposed of in the regular trash.[5]
-
-
Waste Storage and Disposal:
-
Store the sealed waste container in a designated waste accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[4]
-
Consult your state and local land waste authority for any specific disposal requirements.[2]
-
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal path for this compound and its associated waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
Essential Safety and Logistical Information for Handling (Z)-Oleyloxyethyl phosphorylcholine
(Z)-Oleyloxyethyl phosphorylcholine is a valuable tool for researchers engaged in the study of inflammatory processes and diseases. As a potent inhibitor of secreted Phospholipase A2 (sPLA2), it plays a crucial role in modulating the production of pro-inflammatory lipid mediators. This document provides essential, immediate safety, and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is not classified as a hazardous substance. However, in line with good laboratory practice, appropriate personal protective equipment should always be worn when handling this and any other chemical.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant |
| Hand Protection | Disposable Gloves | Nitrile or Latex |
| Body Protection | Laboratory Coat | Standard |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Avoid direct contact with skin and eyes.
-
Use in a well-ventilated area.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
-
Protect from light.
Spill and Disposal Procedures
In the event of a spill, appropriate procedures should be followed to minimize exposure and environmental contamination. As a non-hazardous substance, disposal is straightforward but should be carried out in accordance with institutional and local regulations.
Spill Response:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with soap and water.
Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
As a non-hazardous chemical, small quantities may be eligible for disposal in the regular laboratory waste stream, but it is essential to confirm this with your institution's environmental health and safety department.
Scientific and Experimental Information
This compound's primary mechanism of action is the inhibition of secreted Phospholipase A2 (sPLA2). This enzyme is a key player in the arachidonic acid signaling cascade, a critical pathway in the inflammatory response.
Mechanism of Action: Inhibition of the sPLA2 Signaling Pathway
Secreted Phospholipase A2 enzymes catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent pro-inflammatory mediators. By inhibiting sPLA2, this compound effectively blocks the initial step of this cascade, thereby reducing the production of these inflammatory molecules.
Below is a diagram illustrating the sPLA2 signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of sPLA2 by this compound.
Quantitative Data
The inhibitory potency of Oleyloxyethyl phosphorylcholine has been quantified, providing a key metric for its efficacy.
| Compound | Target | IC50 Value |
| Oleyloxyethyl phosphorylcholine | Porcine Pancreatic PLA2 | 6.2 µM[1] |
Experimental Protocol: In Vitro sPLA2 Inhibition Assay
The following provides a generalized workflow for assessing the inhibitory activity of this compound on sPLA2 in vitro. This protocol is based on commercially available sPLA2 assay kits and can be adapted for specific experimental needs.
Objective: To determine the IC50 value of this compound against a specific sPLA2 isoform.
Materials:
-
This compound
-
Secreted Phospholipase A2 (sPLA2) enzyme
-
sPLA2 substrate (e.g., a fluorescently labeled phospholipid)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Workflow:
Caption: Generalized workflow for an in vitro sPLA2 inhibition assay.
Step-by-Step Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO). Prepare the sPLA2 enzyme and substrate solutions in assay buffer according to the manufacturer's instructions.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, followed by the different concentrations of the inhibitor. Include control wells with no inhibitor.
-
Enzyme Addition: Add the sPLA2 enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the sPLA2 substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of sPLA2 inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
By providing this comprehensive guide, we aim to empower researchers, scientists, and drug development professionals with the essential information needed for the safe and effective use of this compound in their critical work. Our commitment is to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
